NaPi2b-IN-1
Description
Properties
Molecular Formula |
C44H58ClF3N4O11S |
|---|---|
Molecular Weight |
943.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[[3-[[3-[[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]carbamoyl]-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophen-2-yl]carbamoyl]phenyl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-(2-methoxyethyl)amino]acetic acid |
InChI |
InChI=1S/C44H58ClF3N4O11S/c1-43(2)10-9-34-37(27-43)64-42(39(34)41(56)51-49-28-31-7-8-36(45)35(26-31)44(46,47)48)50-40(55)33-6-4-5-32(25-33)30-63-24-23-62-22-21-61-20-19-60-18-17-59-16-15-58-14-12-52(11-13-57-3)29-38(53)54/h4-8,25-26,28H,9-24,27,29-30H2,1-3H3,(H,50,55)(H,51,56)(H,53,54)/b49-28+ |
InChI Key |
KDDSSBXRLQRJDR-GBIUOOPFSA-N |
Isomeric SMILES |
CC1(CCC2=C(C1)SC(=C2C(=O)N/N=C/C3=CC(=C(C=C3)Cl)C(F)(F)F)NC(=O)C4=CC=CC(=C4)COCCOCCOCCOCCOCCOCCN(CCOC)CC(=O)O)C |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=C2C(=O)NN=CC3=CC(=C(C=C3)Cl)C(F)(F)F)NC(=O)C4=CC=CC(=C4)COCCOCCOCCOCCOCCOCCN(CCOC)CC(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NaPi2b Inhibition: A Technical Guide
Disclaimer: The specific compound "NaPi2b-IN-1" is not extensively documented in publicly available scientific literature. This guide provides an in-depth overview of the established mechanisms of action for inhibitors of the sodium-dependent phosphate transporter 2b (NaPi2b), also known as SLC34A2. The principles and methodologies described herein are representative of the approaches used to characterize inhibitors of this target.
The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, is an integral membrane protein responsible for the transport of inorganic phosphate into cells, driven by a sodium gradient.[1][2] It plays a crucial role in maintaining phosphate homeostasis, particularly through absorption in the small intestine.[1][2][3][4] NaPi2b is a multi-transmembrane protein that cotransports three sodium ions for every one divalent phosphate ion (HPO4^2-).[1][2]
Due to its overexpression in various malignancies, including ovarian and non-small cell lung cancers, while having restricted expression in normal tissues, NaPi2b has emerged as a promising target for therapeutic intervention.[3][5][6][7] Inhibition of NaPi2b is being explored for two primary therapeutic strategies: reducing systemic phosphate levels in conditions like hyperphosphatemia and targeted delivery of cytotoxic agents to cancer cells.[4][8]
Mechanisms of NaPi2b Inhibition
The therapeutic strategies targeting NaPi2b can be broadly categorized into two main classes based on their mechanism of action: small molecule inhibitors that block phosphate transport and antibody-drug conjugates (ADCs) that use NaPi2b for targeted drug delivery.
Small Molecule Inhibitors: Blocking Phosphate Transport
Small molecule inhibitors of NaPi2b are designed to directly interfere with the transporter's function, thereby reducing the intestinal absorption of dietary phosphate.[4][8] This mechanism is particularly relevant for the treatment of hyperphosphatemia, a common complication in patients with chronic kidney disease.[8]
The primary mechanism of these inhibitors is to competitively or non-competitively bind to the NaPi2b transporter, preventing the binding of sodium and/or phosphate ions and subsequent translocation across the cell membrane. By acting locally in the gut and having low systemic absorption, these inhibitors can effectively lower serum phosphate levels with minimal off-target effects.[4]
Signaling Pathway of NaPi2b-mediated Phosphate Transport
References
- 1. Sodium-dependent phosphate transporter NaPi2b as a candidate for targeted therapy: features of structure, function, and… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T330M Substitution in the Sodium-Dependent Phosphate Transporter NaPi2b Abolishes the Efficacy of Monoclonal Antibodies Against MX35 Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ADC Development Services Targeting NaPi2B - Creative Biolabs [creative-biolabs.com]
- 8. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Discovery and Development of NaPi2b-Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sodium-dependent phosphate transporter NaPi2b (SLC34A2) as a therapeutic target, with a focus on the discovery and preclinical development of antibody-drug conjugates (ADCs) designed to inhibit its cancer-promoting functions. While the specific designation "NaPi2b-IN-1" does not correspond to a publicly disclosed small molecule inhibitor, this document will delve into the core principles and methodologies guiding the development of NaPi2b-targeting agents, primarily ADCs, which represent the most advanced therapeutic modality for this target.
Discovery of NaPi2b as a Therapeutic Target
NaPi2b, a multi-pass transmembrane protein, is a member of the SLC34 family of sodium-dependent phosphate transporters. Its primary physiological role is to mediate the transport of inorganic phosphate into epithelial cells, thereby maintaining systemic phosphate homeostasis.[1] While expressed in some normal tissues, including the lungs, small intestine, and fallopian tubes, NaPi2b is significantly overexpressed in several human malignancies.[1][2][3][4][5]
The initial identification of NaPi2b as a cancer target stemmed from studies in the 1980s and 1990s where the monoclonal antibody MX35 showed high reactivity against ovarian tumors.[1] It was later discovered in 2008 that the epitope targeted by MX35 is NaPi2b, which was found to be expressed in approximately 90% of epithelial ovarian cancer cell lines.[1] This differential expression, with high levels on tumor cells and limited expression in most normal tissues, along with its cell-surface localization and subsequent internalization, makes NaPi2b an attractive target for the development of targeted therapies like ADCs.[6]
The Rise of NaPi2b-Targeting Antibody-Drug Conjugates (ADCs)
The therapeutic strategy for targeting NaPi2b has predominantly focused on the development of ADCs. An ADC is a three-component system designed for the precise delivery of a cytotoxic agent to cancer cells.[7] It consists of:
-
A monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, in this case, NaPi2b.
-
A potent cytotoxic payload capable of inducing cell death.
-
A chemical linker that connects the antibody to the payload, designed to be stable in circulation and release the payload upon internalization into the target cell.[7]
The general mechanism of action for a NaPi2b-targeting ADC involves the antibody binding to NaPi2b on the cancer cell surface, followed by internalization of the ADC-antigen complex.[7] Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect.[6][7]
Several NaPi2b-targeting ADCs have been developed and investigated in preclinical and clinical settings, including XMT-1536 (Upifitamab rilsodotin), lifastuzumab vedotin, and ZW-220.[8][9][10] These ADCs utilize different antibodies, linkers, and cytotoxic payloads, such as auristatin and topoisomerase I inhibitors, to achieve their anti-tumor activity.[6][8][9][10]
Quantitative Data on NaPi2b-Targeting ADCs
The following tables summarize key quantitative data from preclinical studies of various NaPi2b-targeting ADCs.
Table 1: In Vitro Cytotoxicity of NaPi2b-Targeting ADCs
| ADC | Cell Line | Cancer Type | NaPi2b Expression (molecules/cell) | IC50 / EC50 | Reference |
| XMT-1536 | OVCAR3 | Ovarian Cancer | 32,000 | 2 pM | [8] |
| XMT-1536 | TOV21G | Ovarian Cancer | 10,000 | 40 pM | [8] |
| XMT-1536 | HCC-4006 | NSCLC | 52,000 | 130 pM | [8] |
| ZW-220 | IGROV-1 | Ovarian Cancer | Not specified | 1.3 nM | [10] |
| ZW-220 | HCC-78 | Lung Cancer | Not specified | 0.7 nM | [10] |
| ZW-220 | TOV-21G | Ovarian Cancer | Not specified | 0.9 nM | [10] |
| ZW-220 | H441 | Lung Cancer | Not specified | 7.0 nM | [10] |
Table 2: In Vivo Efficacy of NaPi2b-Targeting ADCs
| ADC | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Anti-NaPi2b ADC | Ovarian and NSCLC Xenografts | Ovarian, NSCLC | Single doses (3-24 mg/kg) | Growth inhibition | [6] |
| XMT-1536 | Patient-Derived KRAS mutant NSCLC | NSCLC | 3 weekly doses of 3 mg/kg | Significant tumor growth delay and regressions | [8] |
| Araris ADC | OVCAR-3 Xenograft | Ovarian Cancer | Single dose at 9 mg/kg | Tumor eradication and long-lasting response | [9] |
| ZW-220 | Ovarian Patient-Derived Xenograft | Ovarian Cancer | 6 mg/kg | Significant decrease in tumor volume | [10] |
Table 3: Pharmacokinetic Properties of a NaPi2b-Targeting ADC
| ADC | Parameter | Value | Species | Reference |
| ZW-220 | Half-life (t½) | 9.4 days | Not specified | [10] |
| ZW-220 | Clearance (CL) | 7.8 mL/day/kg | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of NaPi2b-targeted therapeutics. Below are protocols for key experiments cited in the literature.
4.1. Immunohistochemistry (IHC) for NaPi2b Expression
-
Objective: To determine the expression level of NaPi2b in tumor and normal tissues.
-
Protocol:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) tissue samples.
-
Develop and validate a primary anti-NaPi2b antibody. For instance, a human/rabbit chimeric antibody based on the variable region of the therapeutic antibody can be used.
-
Perform automated IHC on tissue sections.
-
A pathologist evaluates the staining intensity and percentage of positive cells to generate an H-score for semi-quantitative analysis.[4]
-
4.2. In Vitro Cytotoxicity Assay
-
Objective: To measure the potency of a NaPi2b-targeting ADC in killing cancer cells.
-
Protocol:
-
Culture NaPi2b-expressing cancer cell lines (e.g., OVCAR3, TOV21G) and a NaPi2b-negative control cell line.
-
Expose the cells to a range of concentrations of the NaPi2b-targeting ADC and a non-binding control ADC.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as a CellTiter-Glo® luminescent cell viability assay.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[8]
-
4.3. Antibody Internalization Assay
-
Objective: To confirm that the anti-NaPi2b antibody is internalized by target cells.
-
Protocol:
-
Incubate live NaPi2b-expressing cells (e.g., OVCAR3, Igrov1) with the anti-NaPi2b antibody (e.g., at 2 µg/mL) for a specific time (e.g., 2 hours).
-
Fix and permeabilize the cells.
-
Stain for the antibody using a fluorescently labeled secondary antibody and for lysosomes using an anti-LAMP-1 antibody.
-
Visualize the co-localization of the antibody and lysosomes using fluorescence microscopy to demonstrate trafficking to the lysosomal compartment.[6]
-
4.4. In Vivo Xenograft Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of a NaPi2b-targeting ADC in a living organism.
-
Protocol:
-
Implant human tumor cells (cell line-derived or patient-derived) that express NaPi2b subcutaneously into immunocompromised mice.
-
Once tumors reach a specified volume, randomize the animals into treatment groups (vehicle control, ADC treatment).
-
Administer the ADC intravenously at various doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth inhibition or regression.[6][8]
-
Visualizations
Diagram 1: Mechanism of Action of a NaPi2b-Targeting ADC
Caption: Mechanism of action of a NaPi2b-targeting ADC.
Diagram 2: Experimental Workflow for ADC Evaluation
Caption: A typical workflow for the preclinical development of a NaPi2b-targeting ADC.
Diagram 3: Logical Relationship in NaPi2b Target Discovery
Caption: The logical progression from initial observation to the development of NaPi2b-targeted therapies.
References
- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 2. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mersana.com [mersana.com]
- 5. WO2019060542A2 - Compositions and methods for predicting response to napi2b-targeted therapy - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bioengineer.org [bioengineer.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]
In-Depth Technical Guide to NaPi2b-IN-1 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data related to the target engagement of NaPi2b-IN-1, a potent small molecule inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key processes.
Introduction to NaPi2b and this compound
The sodium-dependent phosphate transport protein 2b (NaPi2b), encoded by the SLC34A2 gene, is a multi-transmembrane protein responsible for the transport of inorganic phosphate into cells.[1] While its expression is limited in most normal tissues, NaPi2b is frequently overexpressed in various cancers, including ovarian, non-small cell lung cancer (NSCLC), and thyroid cancer, making it an attractive target for cancer therapy.[2][3]
This compound is a potent and orally active small molecule inhibitor of NaPi2b. It has been identified as a promising therapeutic agent for hyperphosphatemia and is under investigation for its potential in cancer treatment.
Quantitative Data Summary
The following tables summarize the key quantitative data from target engagement studies of this compound and related anti-NaPi2b therapeutic agents.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| This compound | Phosphate Uptake | Human NaPi2b-transfected cells | 64 | [Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia] |
Table 2: Binding Affinity of Anti-NaPi2b Antibodies
| Antibody | Assay Type | Target | Kd (nmol/L) | Reference |
| Anti-NaPi2b mAb | Radioligand Cell-Binding | Human NaPi2b | 10.19 ± 0.74 | [Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody–Drug Conjugate as a Therapeutic for Non–Small Cell Lung and Ovarian Cancers] |
| Anti-NaPi2b mAb | Radioligand Cell-Binding | Cynomolgus Monkey NaPi2b | 8.42 ± 0.81 | [Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody–Drug Conjugate as a Therapeutic for Non–Small Cell Lung and Ovarian Cancers] |
Table 3: In Vitro Efficacy of Anti-NaPi2b Antibody-Drug Conjugates (ADCs)
| ADC | Cell Line | Assay Type | EC50 (nM) | Reference |
| ZW-220 | IGROV-1 | Cell Growth Inhibition | 1.3 | [First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged] |
| ZW-220 | HCC-78 | Cell Growth Inhibition | 0.7 | [First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged] |
| ZW-220 | TOV-21G | Cell Growth Inhibition | 0.9 | [First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged] |
| ZW-220 | H441 | Cell Growth Inhibition | 7.0 | [First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in NaPi2b target engagement studies.
In Vitro Phosphate Uptake Assay
This protocol is a representative method for determining the inhibitory activity of compounds like this compound on NaPi2b-mediated phosphate uptake.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on NaPi2b activity.
Materials:
-
HEK293 cells stably transfected with human NaPi2b.
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Uptake buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 0.8 mM KH2PO4, 25 mM Glucose, 50 mM HEPES, pH 7.4.
-
Radiolabeled 32P-orthophosphate.
-
Test compound (e.g., this compound) at various concentrations.
-
Lysis buffer: 0.1 N NaOH, 0.1% SDS.
-
Scintillation cocktail and counter.
Procedure:
-
Seed NaPi2b-HEK293 cells in a 96-well plate and grow to confluence.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound in uptake buffer for 15 minutes at 37°C.
-
Initiate phosphate uptake by adding uptake buffer containing 32P-orthophosphate (final concentration ~10 µM) and the test compound.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Kd) of an anti-NaPi2b antibody.
Objective: To determine the equilibrium dissociation constant (Kd) of an antibody to NaPi2b expressed on the cell surface.
Materials:
-
NaPi2b-expressing cells (e.g., OVCAR-3).
-
Anti-NaPi2b monoclonal antibody.
-
125I-labeled secondary antibody or 125I-labeled anti-NaPi2b antibody.
-
Binding buffer: PBS with 1% BSA.
-
Washing buffer: Cold PBS.
-
Gamma counter.
Procedure:
-
Harvest and wash the NaPi2b-expressing cells. Resuspend in binding buffer to a concentration of 1x106 cells/mL.
-
In a 96-well plate, add a fixed concentration of radiolabeled antibody and increasing concentrations of unlabeled antibody to compete for binding.
-
Add the cell suspension to each well.
-
Incubate for 2 hours at 4°C with gentle agitation.
-
Separate the bound and free radioligand by centrifuging the plate and aspirating the supernatant, or by filtration through a glass fiber filter.
-
Wash the cell pellets or filters three times with cold washing buffer.
-
Measure the radioactivity of the cell pellets or filters using a gamma counter.
-
Plot the specific binding against the concentration of the unlabeled ligand and analyze the data using a one-site competition model to determine the Kd.
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method to assess the cytotoxic effect of anti-NaPi2b ADCs.
Objective: To determine the half-maximal effective concentration (EC50) of an ADC on the viability of NaPi2b-expressing cancer cells.
Materials:
-
NaPi2b-positive cancer cell lines (e.g., OVCAR-3, IGROV-1).
-
Complete cell culture medium.
-
Anti-NaPi2b ADC and control ADC.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the anti-NaPi2b ADC or a control ADC.
-
Incubate the plate for 4-5 days at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value using a dose-response curve fit.
In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a NaPi2b-targeting agent in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of a test agent in a relevant cancer model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
NaPi2b-expressing human cancer cells (e.g., OVCAR-3).
-
Test agent (e.g., this compound or anti-NaPi2b ADC) and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant NaPi2b-expressing cancer cells into the flank of the mice.
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test agent and vehicle control according to the desired dosing schedule (e.g., daily oral gavage for a small molecule, or weekly intravenous injection for an ADC).
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in NaPi2b target engagement.
References
Unveiling NaPi2b-IN-1: A Technical Primer on a Potent Intestinal Phosphate Transport Inhibitor
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, the sodium-dependent phosphate cotransporter 2b (NaPi2b) has emerged as a promising target. This technical guide provides an in-depth overview of the biological activity of NaPi2b-IN-1, a potent and orally active inhibitor of this transporter. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of phosphate homeostasis and related metabolic disorders.
NaPi2b, encoded by the SLC34A2 gene, is a multi-transmembrane protein primarily responsible for the absorption of dietary phosphate in the small intestine.[1][2] Its inhibition presents a targeted approach to reducing serum phosphate levels, a critical factor in the management of hyperphosphatemia, particularly in patients with chronic kidney disease.[1] this compound has been identified as a potent inhibitor of human NaPi2b with an IC50 of 64 nM.[3][4]
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the in vitro activity and pharmacokinetic properties of this compound and its analogs, as detailed in the primary literature.[3]
| Compound | hNaPi2b IC50 (nM) | rNaPi2b IC50 (nM) | hNaPi2a IC50 (µM) | hNaPi2c IC50 (µM) | hPit1 IC50 (µM) | hPit2 IC50 (µM) |
| This compound (Compound 15) | 64 | 23 | >10 | >10 | >10 | >10 |
| Lead Compound (3) | 87 | 37 | >10 | >10 | >10 | >10 |
Table 1: In Vitro Inhibitory Activity of this compound and a Lead Compound. Data sourced from Maemoto M, et al. J Med Chem. 2022.[3] h: human, r: rat.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound (Compound 15) | <0.5 | 1.1 | - |
| Lead Compound (3) | <0.5 | <0.5 | - |
Table 2: Caco-2 Permeability of this compound and a Lead Compound. Data sourced from Maemoto M, et al. J Med Chem. 2022.[3] Papp: Apparent permeability coefficient.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| This compound (Compound 15) | 10 (p.o.) | 1.9 | 2.0 | 12.8 |
Table 3: Pharmacokinetic Parameters of this compound in Rats. Data sourced from Maemoto M, et al. J Med Chem. 2022.[3] p.o.: oral administration.
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of the NaPi2b transporter. By binding to the transporter, it blocks the uptake of inorganic phosphate (Pi) from the intestinal lumen into the enterocytes. This reduction in intestinal phosphate absorption leads to a decrease in the overall serum phosphate levels. The primary signaling pathway influenced by this compound is the systemic phosphate homeostasis network.
Caption: Mechanism of this compound action in an enterocyte.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro NaPi2b Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and rat NaPi2b.
Cell Lines: HEK293 cells stably expressing human NaPi2b (hNaPi2b) or rat NaPi2b (rNaPi2b).
Protocol:
-
HEK293 cells expressing the target transporter are seeded in 96-well plates and cultured to confluence.
-
The cell monolayers are washed with a sodium-containing buffer (HBSS).
-
Cells are then incubated with varying concentrations of this compound dissolved in HBSS for 15 minutes at room temperature.
-
A phosphate-containing solution with radiolabeled ³³P-orthophosphate is added to each well, and the plate is incubated for a further 10 minutes at room temperature to allow for phosphate uptake.
-
The uptake is terminated by washing the cells with a cold, sodium-free buffer (choline-HBSS).
-
The cells are lysed, and the amount of incorporated radiolabel is quantified using a liquid scintillation counter.
-
The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro NaPi2b inhibition assay.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Cell Line: Caco-2 human colon adenocarcinoma cells.
Protocol:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For the apical to basolateral (A→B) permeability assessment, this compound is added to the apical side of the monolayer. Samples are collected from the basolateral side at various time points.
-
For the basolateral to apical (B→A) permeability assessment, the compound is added to the basolateral side, and samples are collected from the apical side.
-
The concentration of this compound in the collected samples is determined by LC-MS/MS analysis.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
Caption: Workflow for the Caco-2 permeability assay.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Animal Model: Male Sprague-Dawley rats.
Protocol:
-
Rats are fasted overnight prior to dosing.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
-
Blood samples are collected from the jugular vein at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated using non-compartmental analysis.
Caption: Workflow for the in vivo pharmacokinetic study.
This technical guide consolidates the currently available public data on the biological activity of this compound. The potent and selective inhibitory activity, coupled with its low systemic exposure, underscores its potential as a gut-restricted therapeutic agent for hyperphosphatemia. Further research will be instrumental in fully elucidating its clinical utility.
References
- 1. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]
- 2. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 3. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Structure-Activity Relationship of NaPi2b-IN-1
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of NaPi2b-IN-1, a potent inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of the core concepts.
Introduction
The sodium-dependent phosphate transport protein 2b (NaPi2b), encoded by the SLC34A2 gene, is a key player in maintaining phosphate homeostasis in the human body.[1][2][3][4][5] It is primarily expressed in the small intestine, where it facilitates the absorption of dietary phosphate.[1][6] Dysregulation of NaPi2b function has been implicated in hyperphosphatemia, a condition characterized by elevated serum phosphate levels.[1][6] Consequently, inhibiting NaPi2b has emerged as a promising therapeutic strategy for managing hyperphosphatemia.[6] this compound is a potent and orally active inhibitor of NaPi2b with an IC50 of 64 nM.[7] This guide delves into the SAR of a series of compounds, including the lead compound that led to the development of this compound (also referred to as compound 15 in key literature), to elucidate the structural features crucial for its inhibitory activity.[6]
Structure-Activity Relationship (SAR)
The development of potent NaPi2b inhibitors involved systematic modifications of a hit compound (compound 3) identified from an in-house library. The core structure consists of a thiophene scaffold linked to a semicarbazone moiety. The SAR study focused on modifications at three key positions: the R1 and R2 substituents on the thiophene ring and the R3 substituent on the terminal nitrogen of the semicarbazone.
| Compound | R1 | R2 | R3 | hNaPi2b IC50 (nM) |
| 3 | H | H | 4-chlorophenyl | 87 |
| 4 | Cl | H | 4-chlorophenyl | 130 |
| 5 | Br | H | 4-chlorophenyl | 150 |
| 6 | CH3 | H | 4-chlorophenyl | 200 |
| 7 | H | Cl | 4-chlorophenyl | 95 |
| 8 | H | H | 4-fluorophenyl | 110 |
| 9 | H | H | 4-methoxyphenyl | 180 |
| 10 | H | H | pyridin-4-yl | 250 |
| 11 | H | H | cyclohexyl | >1000 |
| 12 | H | H | (CH2)2N(CH3)2 | 98 |
| 13 | H | H | (CH2)2COOH | 75 |
| 14 | H | H | (CH2)2SO3H | 70 |
| 15 (this compound) | H | H | (CH2)2P(O)(OH)2 | 64 |
Key Findings from the SAR Study:
-
Thiophene Ring (R1 and R2 positions): Introduction of substituents on the thiophene ring, such as chloro, bromo, or methyl groups at the R1 or R2 position, generally led to a decrease in inhibitory activity (compounds 4-7) compared to the unsubstituted parent compound 3. This suggests that an unsubstituted thiophene ring is preferred for optimal activity.
-
Terminal Aromatic Ring (R3 position): Modifications of the 4-chlorophenyl ring at the R3 position showed that electron-withdrawing groups (e.g., 4-fluoro, compound 8) were better tolerated than electron-donating groups (e.g., 4-methoxy, compound 9). Replacing the phenyl ring with a pyridine (compound 10) or a cyclohexyl group (compound 11) significantly reduced or abolished the activity, highlighting the importance of the aromatic nature and specific electronic properties of this substituent.
-
Introduction of Charged Moieties (R3 position): A significant breakthrough in potency was achieved by introducing charged functional groups at the R3 position. The rationale was to design gut-restricted inhibitors with low membrane permeability. The introduction of a dimethylaminoethyl group (compound 12) maintained good potency. Further exploration with acidic groups revealed that a carboxylic acid (compound 13), a sulfonic acid (compound 14), and a phosphonic acid (compound 15, this compound) all resulted in enhanced inhibitory activity. The phosphonic acid moiety in this compound provided the most potent inhibition with an IC50 of 64 nM.[6]
Experimental Protocols
The primary assay used to determine the inhibitory activity of the compounds was a cell-based phosphate uptake assay using human NaPi2b-transfected cells.
1. Cell Culture:
- HEK293 cells stably expressing human NaPi2b were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
- Cells were seeded into 96-well plates and grown to confluence.
- On the day of the assay, the culture medium was removed, and the cells were washed twice with a pre-warmed uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
- Cells were then incubated for 10 minutes at room temperature with the uptake buffer containing various concentrations of the test compounds.
- A solution containing radiolabeled ³³P-orthophosphate (H₃³³PO₄) was added to each well to initiate the phosphate uptake. The final phosphate concentration was typically in the low micromolar range to ensure transport was primarily mediated by NaPi2b.
- After a 10-minute incubation at room temperature, the uptake was terminated by rapidly washing the cells three times with ice-cold stop buffer (uptake buffer without phosphate).
- The cells were lysed with a scintillation cocktail or a suitable lysis buffer.
- The amount of incorporated radioactivity was measured using a scintillation counter.
3. Data Analysis:
- The percentage of inhibition was calculated for each compound concentration relative to the vehicle control (e.g., DMSO).
- IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Logical relationship of SAR for NaPi2b inhibitors.
Caption: Workflow for the in vitro phosphate uptake assay.
Conclusion
The structure-activity relationship study of this compound and its analogs has provided critical insights into the design of potent and gut-restricted NaPi2b inhibitors. The key takeaways are the preference for an unsubstituted thiophene core and the significant potency enhancement achieved by introducing a phosphonic acid moiety at the terminus of the molecule. This strategic introduction of a charged group not only boosts inhibitory activity but also imparts favorable pharmacokinetic properties, such as low membrane permeability, which is desirable for a gut-restricted drug. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug discovery targeting phosphate transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. med.upenn.edu [med.upenn.edu]
- 3. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]
- 4. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kpfu.ru [kpfu.ru]
- 6. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of NaPi2b-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro characterization of NaPi2b-IN-1, a potent and gut-restricted inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). This compound has emerged as a significant tool compound for studying the physiological roles of NaPi2b and as a potential therapeutic agent for managing hyperphosphatemia. This guide details the key quantitative data, experimental methodologies, and relevant biological pathways associated with this compound, presenting the information in a clear and accessible format for researchers in the field. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams of key processes are included to facilitate understanding.
Introduction
The sodium-dependent phosphate cotransporter 2b (NaPi2b), encoded by the SLC34A2 gene, plays a crucial role in intestinal phosphate absorption and maintaining systemic phosphate homeostasis.[1][2] Dysregulation of phosphate levels, particularly hyperphosphatemia, is a common and serious complication in patients with chronic kidney disease, contributing to cardiovascular morbidity and mortality.[2] NaPi2b's primary expression in the small intestine makes it an attractive therapeutic target for controlling phosphate absorption.[1][2]
This compound is a small molecule inhibitor designed to selectively target NaPi2b.[1] A key characteristic of this compound is its low membrane permeability, which restricts its activity to the gastrointestinal tract, thereby minimizing potential systemic side effects.[1][3] This in-depth guide provides a summary of the in vitro characterization of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 64 nM | Human NaPi2b-transfected cells | Phosphate Uptake Assay | [1] |
| Membrane Permeability (Pe) | < 0.025 x 10⁻⁶ cm/s | Not Specified | PAMPA | [3] |
Experimental Protocols
Cell Line Generation for In Vitro Assays
To facilitate the in vitro characterization of NaPi2b inhibitors, stable cell lines expressing the target transporter are essential. Human Embryonic Kidney 293 (HEK293) cells are a commonly used host for generating such stable cell lines due to their high transfection efficiency and robust growth characteristics.
Protocol for Generating Stable NaPi2b-Expressing HEK293 Cells:
-
Vector Construction: The full-length cDNA of human NaPi2b (SLC34A2) is subcloned into a suitable mammalian expression vector (e.g., pcDNA3.1). The construct should be verified by DNA sequencing.
-
Transfection: HEK293 cells are seeded in 6-well plates and grown to 70-80% confluency. The expression vector is then transfected into the cells using a commercial transfection reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, the cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418 for neomycin resistance) to select for cells that have successfully integrated the expression vector.
-
Clonal Selection and Expansion: Single antibiotic-resistant colonies are isolated, expanded, and screened for NaPi2b expression.
-
Expression Verification: NaPi2b expression in the stable cell clones is confirmed by Western blotting and functional assays (i.e., phosphate uptake).
Workflow for Stable Cell Line Generation:
References
- 1. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trust Your Gut: Strategies and Tactics for Intestinally Restricted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effects of NaPi2b-IN-1 on Phosphate Transport
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sodium-dependent phosphate transport protein 2b (NaPi2b) inhibitor, NaPi2b-IN-1. It details its mechanism of action, its effects on phosphate transport based on preclinical data, and the experimental protocols used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of phosphate homeostasis and the development of novel therapeutics for conditions such as hyperphosphatemia.
Introduction to NaPi2b and its Role in Phosphate Homeostasis
The sodium-dependent phosphate cotransporter 2b, also known as NaPi-IIb or SLC34A2, is a key protein responsible for the absorption of dietary phosphate in the small intestine.[1] As a multi-transmembrane protein, it actively transports inorganic phosphate from the intestinal lumen into the enterocytes, a critical step in maintaining systemic phosphate balance. Dysregulation of phosphate levels is implicated in various pathological conditions, notably chronic kidney disease (CKD), where hyperphosphatemia is a common and serious complication. Therefore, the inhibition of NaPi2b presents a promising therapeutic strategy for managing elevated serum phosphate levels.[2]
This compound is a potent and orally active small molecule inhibitor of NaPi2b.[2] It has been developed as a tool for researching hyperphosphatemia by specifically targeting and blocking intestinal phosphate absorption.[2]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the NaPi2b transporter. By binding to the transporter, it blocks the uptake of inorganic phosphate from the intestinal lumen into the bloodstream. This targeted action in the gut is designed to reduce the overall systemic phosphate load, thereby helping to lower serum phosphate concentrations.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data available for this compound, also referred to in some literature as "compound 15".[2]
Table 1: In Vitro Efficacy and Pharmacokinetic Properties of this compound [2]
| Parameter | Value | Description |
| IC50 | 64 nM | The half maximal inhibitory concentration, indicating the potency of this compound in inhibiting NaPi2b-mediated phosphate uptake in a cellular assay. |
| Oral Bioavailability (F) | 0.1% (in rats) | Demonstrates very low systemic absorption when administered orally, suggesting it is a gut-restricted inhibitor. |
Table 2: In Vivo Efficacy of this compound in a Rat Intestinal Loop Assay [2]
| Compound | Effect on Phosphate Absorption |
| This compound ("compound 15") | Reduction in phosphate absorption comparable to sevelamer hydrochloride. |
| Sevelamer Hydrochloride | A clinically used phosphate binder, serving as a positive control. |
Note: Specific quantitative data for the reduction in phosphate absorption by this compound in the rat intestinal loop assay is not publicly available beyond the qualitative comparison to sevelamer hydrochloride.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Phosphate Uptake Assay for IC50 Determination
This assay is designed to measure the inhibitory effect of a compound on NaPi2b-mediated phosphate uptake in a controlled cellular environment.
Objective: To determine the concentration of this compound required to inhibit 50% of NaPi2b activity.
General Procedure:
-
Cell Culture: A stable cell line overexpressing human NaPi2b (e.g., HEK293 or CHO cells) is cultured in appropriate media and conditions.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere and grow to a confluent monolayer.
-
Inhibitor Incubation: The cell monolayers are washed and then pre-incubated with varying concentrations of this compound for a defined period.
-
Phosphate Uptake: A solution containing radiolabeled phosphate (e.g., 32P or 33P) is added to the wells, and the cells are incubated for a short period to allow for phosphate uptake.
-
Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled phosphate.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The phosphate uptake at each inhibitor concentration is normalized to the uptake in control wells (without inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.
Workflow for In Vitro Phosphate Uptake Assay
In Vivo Rat Intestinal Loop Assay
This in vivo model is used to directly assess the effect of an inhibitor on intestinal phosphate absorption in a living organism.
Objective: To measure the reduction in phosphate absorption from a defined segment of the rat intestine following administration of this compound.
General Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Anesthesia and Surgery: The animals are anesthetized, and a midline abdominal incision is made to expose the small intestine. A specific segment of the intestine (e.g., jejunum or ileum) is isolated by ligation at both ends, creating a "loop".
-
Inhibitor and Phosphate Administration: A solution containing this compound (or vehicle control) and a known concentration of phosphate, often including a radioactive tracer like 32P, is injected into the ligated intestinal loop.
-
Incubation: The intestinal loop is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept under anesthesia for a defined period (e.g., 15-30 minutes) to allow for phosphate absorption.
-
Sample Collection: After the incubation period, the intestinal loop is excised. The remaining luminal content is collected, and the intestinal tissue itself may also be processed.
-
Analysis: The amount of phosphate (and/or radioactivity) remaining in the luminal contents and potentially absorbed by the tissue is measured. The percentage of phosphate absorbed is calculated by subtracting the remaining phosphate from the initial amount administered.
-
Comparison: The phosphate absorption in the this compound treated group is compared to the vehicle control group and often to a positive control group treated with a known phosphate binder like sevelamer hydrochloride.
Workflow for In Vivo Rat Intestinal Loop Assay
Signaling Pathways in Phosphate Homeostasis
The regulation of phosphate homeostasis is a complex process involving the interplay of several hormones and signaling pathways. The primary regulators include Fibroblast Growth Factor 23 (FGF23), Parathyroid Hormone (PTH), and active Vitamin D (1,25-dihydroxyvitamin D). While direct studies on the effect of this compound on these pathways are not yet available, understanding the context in which NaPi2b operates is crucial.
Inhibition of intestinal phosphate absorption by this compound is expected to lead to a decrease in serum phosphate levels. This reduction in serum phosphate would, in turn, be expected to influence the levels of FGF23 and PTH. Typically, lower serum phosphate leads to a decrease in FGF23 secretion from osteocytes. A reduction in FGF23 would then lead to increased renal phosphate reabsorption and increased production of active Vitamin D.
Hypothesized Effect of this compound on Phosphate Homeostasis
Conclusion
This compound is a potent and gut-restricted inhibitor of the intestinal phosphate transporter NaPi2b. Preclinical data demonstrates its ability to effectively block phosphate uptake in vitro and reduce phosphate absorption in vivo. Its low systemic bioavailability makes it an attractive candidate for the treatment of hyperphosphatemia, minimizing the potential for off-target effects. Further research is warranted to fully elucidate its quantitative in vivo efficacy and its impact on the broader hormonal and signaling networks that regulate phosphate homeostasis. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working to address the challenges of phosphate dysregulation.
References
- 1. Effects of pharmacological inhibition of the sodium‐dependent phosphate cotransporter 2b (NPT2b) on intestinal phosphate absorption in mouse and rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of NaPi2b-IN-1 on Cellular Pathways: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways affected by NaPi2b-IN-1, a potent and orally active inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). NaPi2b, encoded by the SLC34A2 gene, is a key player in maintaining phosphate homeostasis and has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers, including ovarian and non-small cell lung cancer. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disorder research.
Introduction to NaPi2b and its Inhibition
NaPi2b is an integral membrane protein responsible for the co-transport of sodium and inorganic phosphate (Pi) into epithelial cells.[1][2] In normal physiology, it is predominantly expressed in the small intestine, where it facilitates dietary phosphate absorption.[1] However, its aberrant overexpression in tumor tissues has been linked to tumorigenesis and cell differentiation, making it an attractive target for therapeutic intervention.[3]
This compound is a small molecule inhibitor of NaPi2b with a half-maximal inhibitory concentration (IC50) of 64 nM.[4] By blocking the phosphate transport function of NaPi2b, this compound is expected to decrease intracellular phosphate levels, thereby impacting numerous downstream cellular processes that are dependent on this critical anion.
Quantitative Data on NaPi2b Inhibitors
The development of small molecule inhibitors targeting NaPi2b has yielded several compounds with potent in vitro activity. The following table summarizes the inhibitory concentrations of this compound and other relevant inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Human NaPi2b | 64 | Not Specified | [4] |
| NaPi2b-IN-2 | Human NaPi2b | 38 | Not Specified | [4] |
| NaPi2b-IN-3 | Human NaPi2b | 71 | Not Specified | [4] |
| NaPi2b-IN-3 | Rat NaPi2b | 28 | Not Specified | [4] |
| Compound 3 (Prototype) | Human NaPi2b | 87 | Human NaPi2b-transfected cells | [5] |
| Compound 15 | Human NaPi2b | 64 | Human NaPi2b-transfected cells | [5] |
| Compound 18 | Human NaPi2b | 14 | Not Specified | |
| ZW-220 (ADC) | NaPi2b+ Cancer Cells | 0.7 - 7.0 | IGROV-1, HCC-78, TOV-21G, H441 | [6] |
Core Cellular Pathways Affected by NaPi2b Inhibition
The primary mechanism of action of this compound is the reduction of intracellular phosphate. This depletion is hypothesized to impact several critical signaling pathways that are fundamental to cancer cell proliferation, survival, and metabolism.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[7][8][9] Emerging evidence suggests a strong link between intracellular phosphate levels and the activity of this pathway. High phosphate concentrations have been shown to promote the activation of Akt signaling.[10] Therefore, by reducing intracellular phosphate, this compound is expected to suppress the PI3K/Akt/mTOR pathway, leading to decreased cancer cell growth and survival.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12][13] Similar to the PI3K/Akt pathway, the MAPK/ERK pathway is often deregulated in cancer.[14][15] The activation of this pathway is also influenced by the availability of intracellular phosphate. By depleting intracellular phosphate, this compound is predicted to attenuate MAPK/ERK signaling, thereby contributing to its anti-cancer effects.
Metabolic Pathways
Phosphate is a fundamental component of cellular metabolism, being integral to energy currency (ATP), nucleotide synthesis (precursors to DNA and RNA), and the pentose phosphate pathway (PPP), which provides reducing power (NADPH) for biosynthesis and antioxidant defense.[16] Intracellular phosphate depletion resulting from NaPi2b inhibition is expected to have profound metabolic consequences. A reduction in ATP synthesis can lead to energy stress, while impaired nucleotide synthesis can halt cell cycle progression and DNA repair. Furthermore, a compromised PPP can increase oxidative stress, rendering cancer cells more susceptible to apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and extension of these findings. Below are generalized methodologies for key experiments.
In Vitro Phosphate Uptake Assay
This assay is fundamental to determining the inhibitory activity of compounds against NaPi2b.
-
Cell Culture: Utilize a cell line stably overexpressing human NaPi2b (e.g., HEK293-hNaPi2b). Culture cells to confluence in appropriate media.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Phosphate Uptake: Add a phosphate uptake buffer containing radiolabeled ³²P-orthophosphate and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Washing: Rapidly wash the cells with ice-cold stop buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to protein concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Signaling Pathways
This method is used to assess the phosphorylation status and total protein levels of key components of the PI3K/Akt and MAPK/ERK pathways.
-
Cell Treatment: Seed cancer cell lines with high endogenous NaPi2b expression (e.g., OVCAR-3) and treat with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cell Viability Assay
To determine the effect of this compound on cancer cell proliferation and survival.
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells overexpressing NaPi2b. By inhibiting phosphate uptake, this compound is poised to disrupt multiple oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades, and induce metabolic stress. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of NaPi2b inhibitors.
Future research should focus on a comprehensive phosphoproteomic and metabolomic analysis of cancer cells treated with this compound to fully elucidate the downstream consequences of intracellular phosphate depletion. Furthermore, in vivo studies in relevant cancer models are essential to validate the anti-tumor efficacy and safety profile of this compound, paving the way for its potential clinical development.
References
- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 2. Sodium-dependent phosphate transport protein 2B - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Dietary Inorganic Phosphate Increases Lung Tumorigenesis and Alters Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypophosphatemia in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Preclinical Data of Anti-NaPi2b-vc-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for an anti-NaPi2b antibody-drug conjugate (ADC), anti-NaPi2b-vc-MMAE. The sodium-dependent phosphate transporter NaPi2b (SLC34A2) is a promising therapeutic target due to its high expression on the tumor surfaces of non-small cell lung cancer (NSCLC) and ovarian cancer.[1][2] This document summarizes the key findings from in vitro and in vivo preclinical studies, detailing the efficacy, safety, and mechanism of action of this novel therapeutic agent.
Mechanism of Action
The anti-NaPi2b-vc-MMAE is an antibody-drug conjugate comprised of a humanized IgG1 anti-NaPi2b monoclonal antibody, a protease-sensitive valine-citrulline (vc) peptide linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[3] The antibody component selectively binds to NaPi2b on the surface of cancer cells, leading to the internalization of the ADC.[4] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by cathepsins, releasing the MMAE payload.[3] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]
Data Presentation
The following tables summarize the key quantitative data from the preclinical evaluation of anti-NaPi2b-vc-MMAE.
Table 1: In Vitro Cytotoxicity of Anti-NaPi2b-vc-MMAE
| Cell Line | Cancer Type | NaPi2b Expression | IC50 (ng/mL) |
| OVCAR3-X2.1 | Ovarian Cancer | High | 10 |
| NCI-H2110 | NSCLC | Moderate | 30 |
| NCI-H441 | NSCLC | Low | >1000 |
| 293-NaPi2b B8 | Engineered Cell Line | High | 15 |
| Vector Control | Engineered Cell Line | None | >3000 |
Data extracted from in vitro cell proliferation assays.[5]
Table 2: In Vivo Efficacy of Anti-NaPi2b-vc-MMAE in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |
| OVCAR3-X2.1 | Ovarian Cancer | 3 mg/kg, single dose | Significant |
| OVCAR3-X2.1 | Ovarian Cancer | 5 mg/kg, single dose | Complete Regression |
| OVCAR3-X2.1 | Ovarian Cancer | 3 mg/kg, 3 weekly doses | Complete Regression |
| NCI-H2110 | NSCLC | 10 mg/kg, single dose | Significant |
Efficacy was evaluated in mouse xenograft models.[3][6]
Table 3: Pharmacokinetic Parameters of Anti-NaPi2b ADC in Rats and Cynomolgus Monkeys
| Species | Dose (mg/kg) | Clearance (mL/kg/d) |
| Rat | 0.5 | 21.2 ± 5.21 |
| Rat | 5 | 15.9 (n=2) |
| Cynomolgus Monkey | 0.3 | 10.8 ± 0.804 |
| Cynomolgus Monkey | 1 | 13.8 ± 2.76 |
Pharmacokinetics of the total antibody were assessed after a single intravenous administration.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cell Proliferation Assay: Cancer cell lines were seeded in 96-well plates and incubated with increasing concentrations of anti-NaPi2b-vc-MMAE.[5] Cell viability was assessed after a defined incubation period using the CellTiter-Glo luminescent cell viability assay.[5] The 50% inhibitory concentration (IC50) values were determined by analyzing the dose-response curves.[3]
Flow Cytometry for NaPi2b Binding: The binding of the anti-NaPi2b monoclonal antibody and ADC to NaPi2b-expressing cells was analyzed by flow cytometry.[3] Cells were incubated with the antibody or ADC, followed by a fluorescently labeled secondary antibody.[3] The mean fluorescence intensity was measured to quantify the level of cell surface NaPi2b expression.[5]
Immunohistochemistry (IHC) for NaPi2b Expression: NaPi2b expression in tumor and normal tissues was evaluated by IHC.[3] Formalin-fixed, paraffin-embedded tissue sections were stained with a mouse anti-NaPi2b antibody.[3] The frequency and intensity of staining were assessed to determine the level of NaPi2b expression.[3]
In Vivo Xenograft Studies: Human ovarian and NSCLC tumor xenograft models were established in mice.[2][3] Once tumors reached a specified size, mice were treated with single or multiple doses of anti-NaPi2b-vc-MMAE intravenously.[3] Tumor volumes were measured regularly to assess tumor growth inhibition.[3]
Pharmacokinetic Studies: Rats and cynomolgus monkeys received a single intravenous administration of the anti-NaPi2b ADC.[1] Blood samples were collected at various time points, and the concentration of the total antibody was measured using an enzyme-linked immunosorbent assay (ELISA).[1] Pharmacokinetic parameters, including clearance, were then calculated.[1]
Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Caption: Mechanism of action of anti-NaPi2b-vc-MMAE.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody-Drug Conjugate as a Therapeutic for Non-Small Cell Lung and Ovarian Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NaPi2b-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NaPi2b, also known as solute carrier family 34 member 2 (SLC34A2), is a sodium-dependent phosphate cotransporter.[1][2] It plays a crucial role in maintaining phosphate homeostasis in the body by mediating the absorption of inorganic phosphate in the small intestine.[1][3][4] NaPi2b is primarily expressed in the small intestine, lungs, and kidneys.[3] Dysregulation of NaPi2b expression has been implicated in several diseases, including certain types of cancer, such as non-small cell lung cancer (NSCLC) and ovarian cancer, making it a promising target for therapeutic intervention.[5][6][7][8]
NaPi2b-IN-1 is a potent and orally active inhibitor of NaPi2b.[9] By targeting NaPi2b, this inhibitor can modulate phosphate transport and impact downstream signaling pathways that are dependent on phosphate.[3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological effects and therapeutic potential.
Mechanism of Action and Signaling Pathways
NaPi2b functions as a cotransporter, moving sodium ions and inorganic phosphate across the cell membrane. Inhibition of NaPi2b by this compound is expected to decrease intracellular phosphate levels, which can affect various cellular processes.[3] Studies have shown that NaPi2b expression and activity can influence key signaling pathways involved in cell proliferation, survival, and migration, including the PI3K/Akt and Ras/Raf/MEK pathways.[5][10] Knockdown of SLC34A2 has been shown to suppress the activation of the EGFR/PI3K/AKT signaling pathway.[11]
Quantitative Data Summary
The following table summarizes the known quantitative data for NaPi2b inhibitors. This data is crucial for designing experiments and interpreting results.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | NaPi2b | 64 | Not Specified | [9] |
| NaPi2b-IN-2 | human NaPi2b | 38 | Not Specified | [9] |
| NaPi2b-IN-3 | human NaPi2b | 71 | Not Specified | [9] |
| NaPi2b-IN-3 | rat NaPi2b | 28 | Not Specified | [9] |
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful assay. It is recommended to use cell lines with documented expression of NaPi2b.
Recommended Human Cell Lines:
-
Ovarian Cancer: OVCAR-3, IGROV-1[6]
-
Non-Small Cell Lung Cancer (NSCLC): NCI-H441[6]
-
Engineered Cell Lines: HEK293 cells engineered to overexpress NaPi2b (e.g., 293 NaPi2b B8) can be used for specific target engagement assays.[6]
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. Note that phosphate levels in the media may impact NaPi2b expression.[12]
Protocol 1: Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
NaPi2b-expressing and non-expressing (control) cell lines
-
This compound (stock solution in DMSO)
-
96-well clear or opaque-walled microplates
-
Cell culture medium
-
MTS, MTT, or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 50 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Include a DMSO-only control.
-
Treatment: Add 50 µL of the diluted this compound or control solution to the respective wells.
-
Incubation: Incubate the plate for 72 to 96 hours.[6]
-
Viability Measurement:
-
For CellTiter-Glo®: Add the reagent according to the manufacturer's protocol, and measure luminescence.[6]
-
For MTS/MTT: Add the reagent, incubate as required, and then measure absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the data to the DMSO control (100% viability) and plot the percentage of cell viability against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt or Ras/Raf/MEK pathways.
Materials:
-
NaPi2b-expressing cells
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NaPi2b)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Flow Cytometry for NaPi2b Surface Expression
This protocol quantifies the expression of NaPi2b on the cell surface and can be used to assess if this compound affects its expression or to select appropriate cell lines.
Materials:
-
NaPi2b-expressing cells
-
Anti-NaPi2b primary antibody
-
Fluorescently-labeled secondary antibody
-
FACS buffer (PBS with 1% FBS and 2 mM EDTA)[6]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Staining:
-
Incubate the cells with an anti-NaPi2b antibody for 1 hour at 4°C.[6]
-
Wash the cells with FACS buffer.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at 4°C in the dark.
-
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Analyze the samples on a flow cytometer.
-
Analysis: Gate on the live cell population and analyze the fluorescence intensity to determine the level of NaPi2b surface expression.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in DMSO and that the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Cell Line Authentication: Regularly authenticate cell lines to ensure the reliability and reproducibility of the results.
-
Phosphate Concentration in Media: Be aware that the phosphate concentration in the culture medium can influence the expression and activity of NaPi2b.[12]
-
Off-Target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. Including appropriate negative controls (e.g., cell lines not expressing NaPi2b) can help to address this.
These protocols provide a framework for investigating the effects of this compound in cell-based assays. Researchers should optimize the specific conditions for their experimental setup.
References
- 1. The role of SLC34A2 in intestinal phosphate absorption and phosphate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]
- 4. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody-Drug Conjugate as a Therapeutic for Non-Small Cell Lung and Ovarian Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SLC34A2 solute carrier family 34 member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mersana.com [mersana.com]
- 13. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kpfu.ru [kpfu.ru]
Application Notes and Protocols for NaPi2b-IN-1 in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, has emerged as a promising therapeutic target in ovarian cancer.[1][2][3] NaPi2b is a multi-transmembrane protein responsible for transporting inorganic phosphate into cells.[4] Its expression is significantly elevated in the majority of epithelial ovarian cancers while remaining limited in normal tissues, making it an attractive candidate for targeted therapies.[4][5] While antibody-drug conjugates (ADCs) targeting NaPi2b have been the primary focus of clinical development, the therapeutic potential of small molecule inhibitors of NaPi2b in ovarian cancer is an area of growing interest.[4]
Recent studies have illuminated a potential vulnerability in ovarian cancer cells that overexpress NaPi2b: a dependency on phosphate homeostasis. It has been shown that inhibiting the phosphate exporter XPR1 in these cells leads to a toxic accumulation of intracellular phosphate and subsequent cell death. This suggests that disrupting the normal phosphate transport dynamics can be a viable anti-cancer strategy.
This document provides detailed application notes and protocols for the use of NaPi2b-IN-1 , a potent and orally active small molecule inhibitor of NaPi2b, in ovarian cancer cell line research.
This compound: A Novel Tool for Ovarian Cancer Research
This compound is a selective inhibitor of the NaPi2b transporter with a reported IC50 of 64 nM.[6][7] While its primary development has been for studying hyperphosphatemia by limiting intestinal phosphate absorption, its mechanism of action presents a compelling rationale for its investigation in NaPi2b-expressing ovarian cancer cells.[6][8] By blocking the primary route of phosphate entry in these cancer cells, this compound can be used to probe the effects of phosphate starvation and disrupt the critical phosphate-dependent signaling pathways that drive tumor growth and survival.
Key Putative Applications in Ovarian Cancer Cell Lines:
-
Investigating the role of phosphate transport in the proliferation and survival of ovarian cancer cells.
-
Evaluating the potential of NaPi2b inhibition as a standalone therapeutic strategy.
-
Exploring synergistic effects of NaPi2b inhibition with other anti-cancer agents.
-
Studying the downstream effects of phosphate deprivation on cellular signaling pathways.
Quantitative Data Summary
The following tables provide a template for summarizing expected quantitative data from experiments using this compound in various ovarian cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cell Lines
| Cell Line | NaPi2b Expression Level (Relative) | IC50 (µM) of this compound |
| OVCAR-3 | High | To be determined |
| SKOV-3 | Moderate to High | To be determined |
| A2780 | Low to Moderate | To be determined |
| IGROV-1 | High | To be determined |
| Negative Control | None | To be determined |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in OVCAR-3 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % G1 Arrest | % G2/M Arrest | % S Phase |
| Vehicle (DMSO) | - | To be determined | To be determined | To be determined | To be determined |
| This compound | IC50 value | To be determined | To be determined | To be determined | To be determined |
| This compound | 2x IC50 value | To be determined | To be determined | To be determined | To be determined |
Table 3: Impact of this compound on Key Signaling Proteins in OVCAR-3 Cells
| Treatment | Concentration (µM) | p-Akt (Ser473) / Total Akt Ratio | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio | Cleaved Caspase-3 / Total Caspase-3 Ratio |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |
| This compound | IC50 value | To be determined | To be determined | To be determined |
| This compound | 2x IC50 value | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in ovarian cancer cell lines.
Materials:
-
This compound (MedChemExpress, Cat. No. HY-142957)
-
Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, A2780)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 0.01 µM to 100 µM.
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol assesses the effect of this compound on key signaling proteins involved in cell survival and apoptosis.
Materials:
-
This compound
-
Ovarian cancer cell line (e.g., OVCAR-3)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-cleaved Caspase-3, anti-Caspase-3, anti-NaPi2b, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) or vehicle control for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Ovarian cancer cell line (e.g., OVCAR-3)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the Western Blot protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Workflow for evaluating this compound in ovarian cancer cells.
Caption: Hypothesized signaling pathway of this compound action.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 5. scienceopen.com [scienceopen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NaPi2b-IN-1 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NaPi2b, a sodium-dependent phosphate transporter encoded by the SLC34A2 gene, is a multi-transmembrane protein crucial for maintaining phosphate homeostasis.[1] While expressed in several normal tissues, including the lungs and small intestine, NaPi2b is frequently overexpressed in various malignancies, notably non-small cell lung cancer (NSCLC) and ovarian cancer.[1][2][3][4][5][6] This differential expression profile makes NaPi2b an attractive target for cancer therapy.[1][6] NaPi2b-IN-1 is a potent and orally active small molecule inhibitor of NaPi2b with an IC50 of 64 nM.[7] These application notes provide a generalized protocol for the administration of this compound in mouse xenograft models of cancers with high NaPi2b expression, based on established preclinical methodologies.
Disclaimer: The following protocols are generalized guidelines. Specific experimental conditions, including cell line selection, mouse strain, dosage, and administration schedule for this compound in cancer xenograft models, have not been extensively published. Therefore, optimization and validation of these protocols for your specific experimental context are essential.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | NaPi2b | 64 | Human NaPi2b-transfected cells | Phosphate uptake inhibition |
This data is derived from studies on hyperphosphatemia and may not directly translate to anti-cancer efficacy.[7]
Table 2: Hypothetical Dosing Regimen for this compound in a Mouse Xenograft Model
| Parameter | Details |
| Mouse Strain | Athymic Nude (nu/nu) or NOD/SCID |
| Tumor Model | Subcutaneous xenograft of OVCAR-3 (ovarian) or NCI-H2122 (NSCLC) cells |
| This compound Dose | 10-50 mg/kg (requires optimization) |
| Administration Route | Oral gavage |
| Vehicle | 0.5% Methylcellulose in sterile water (requires solubility testing) |
| Dosing Frequency | Once or twice daily |
| Treatment Duration | 21-28 days, or until tumor volume reaches predetermined endpoint |
| Endpoint | Tumor growth inhibition, body weight changes, and potential biomarkers |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Ovarian Cancer Xenograft Model
-
Cell Culture: Culture OVCAR-3 cells, known to express NaPi2b, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Oral Administration of this compound by Gavage
-
Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The concentration should be calculated based on the desired dose and the average body weight of the mice, with a typical administration volume of 10 mL/kg.[8] Ensure the formulation is homogenous by vortexing or stirring before each administration.
-
Animal Handling and Restraint: Weigh each mouse before dosing to calculate the precise volume to be administered. Restrain the mouse firmly by the scruff of the neck to immobilize the head and align the esophagus with the stomach.[9][10]
-
Gavage Procedure:
-
Use a 20-22 gauge, 1.5-inch curved gavage needle with a ball tip suitable for mice.[11][12]
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.[9]
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and pass it along the roof of the mouth towards the esophagus.[11]
-
The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert to avoid tracheal insertion.[9][10]
-
Once the needle is in the stomach, slowly administer the calculated volume of the this compound formulation.[10]
-
Gently remove the needle.
-
-
Post-Administration Monitoring: Observe the mice for any signs of distress or adverse reactions for at least 30 minutes post-administration. Continue to monitor body weight and tumor volume as per the study design.[13]
Visualizations
Caption: Hypothesized role of NaPi2b in promoting cancer cell proliferation and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Determining the Optimal Concentration of a NaPi2b Inhibitor for In Vitro Studies
Disclaimer: The specific compound "NaPi2b-IN-1" does not correspond to a publicly documented small molecule inhibitor. The following application notes and protocols are a generalized guide based on the characteristics of known small molecule inhibitors of the sodium-dependent phosphate transporter 2b (NaPi2b). The provided concentrations and experimental details should be considered as a starting point and may require optimization for any specific, novel compound.
Introduction
The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, is a multi-pass transmembrane protein that plays a crucial role in maintaining systemic phosphate balance by mediating the uptake of inorganic phosphate in epithelial cells.[1] NaPi2b is primarily expressed in the small intestine, lungs, and kidneys.[2] Dysregulation of phosphate homeostasis is implicated in various diseases, including hyperphosphatemia, a common complication in patients with chronic kidney disease.[2] Furthermore, NaPi2b is overexpressed in several cancers, including ovarian, lung, breast, and thyroid cancers, making it a promising therapeutic target.[3][4][5]
This document provides detailed protocols for determining the optimal in vitro concentration of a small molecule inhibitor targeting NaPi2b. The primary assays described are a phosphate uptake assay to determine functional inhibition and a cell viability assay to assess cytotoxicity.
Quantitative Data Summary of Known NaPi2b Inhibitors
The following table summarizes the in vitro potency of various known NaPi2b inhibitors. This data can serve as a reference for estimating the expected effective concentration range for a novel inhibitor.
| Compound/Inhibitor | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| Compound 15 | Phosphate Uptake | Human NaPi2b-transfected cells | 64 nM | [6] |
| Prototype Inhibitor 3 | Phosphate Uptake | Human NaPi2b-transfected cells | 87 nM | [6] |
| EOS789 | Phosphate Uptake | Not Specified | >30 µmol/L (for SGLT1 & OAT1) | [7] |
| XMT-1536 (ADC) | Cytotoxicity | OVCAR3 (ovarian cancer) | 2 pM | [8] |
| XMT-1536 (ADC) | Cytotoxicity | TOV21G (ovarian cancer) | 40 pM | [8] |
| XMT-1536 (ADC) | Cytotoxicity | HCC-4006 (NSCLC) | 130 pM | [8] |
| ZW-220 (ADC) | Cell Growth Inhibition | IGROV-1 (ovarian cancer) spheroids | 1.3 nM | [9] |
| ZW-220 (ADC) | Cell Growth Inhibition | HCC-78 (lung cancer) spheroids | 0.7 nM | [9] |
| ZW-220 (ADC) | Cell Growth Inhibition | TOV-21G (ovarian cancer) spheroids | 0.9 nM | [9] |
| ZW-220 (ADC) | Cell Growth Inhibition | H441 (lung cancer) spheroids | 7.0 nM | [9] |
Signaling Pathway and Experimental Workflow
NaPi2b Signaling and Phosphate Homeostasis
Caption: NaPi2b-mediated phosphate transport and inhibition.
General Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for determining the optimal in vitro concentration.
Experimental Protocols
Protocol 1: Radiolabeled Phosphate ([³²P]) Uptake Assay
This protocol is designed to measure the direct inhibition of NaPi2b-mediated phosphate transport.
Materials:
-
NaPi2b-expressing cells (e.g., OVCAR-3, or a stably transfected cell line like HEK293-NaPi2b)
-
Parental cell line (not expressing NaPi2b) as a negative control
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-free uptake buffer (e.g., HEPES-buffered minimal media without phosphate)
-
[³²P]-orthophosphoric acid
-
NaPi2b inhibitor stock solution (e.g., in DMSO)
-
Wash buffer (e.g., cold PBS with 1 mM Phosphate)
-
Scintillation cocktail and vials
-
Scintillation counter
-
96-well cell culture plates
-
Multi-channel pipette
Procedure:
-
Cell Seeding:
-
Seed NaPi2b-expressing cells and control cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells/well).
-
Incubate at 37°C, 5% CO₂ for 24-48 hours.
-
-
Preparation of Reagents:
-
Prepare a range of concentrations of the NaPi2b inhibitor in phosphate-free uptake buffer. It is recommended to perform a serial dilution (e.g., 10-fold dilutions from 100 µM down to 1 pM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Prepare the uptake solution by adding [³²P] to the phosphate-free buffer to a final concentration of ~2.5 µM.
-
-
Inhibitor Pre-incubation:
-
Wash the cell monolayer twice with warm phosphate-free uptake buffer.
-
Add 100 µL of the various inhibitor concentrations (or vehicle control) to the respective wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Phosphate Uptake:
-
Add 100 µL of the [³²P]-containing uptake solution to each well, effectively halving the inhibitor concentration and starting the uptake reaction.
-
Incubate for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of phosphate uptake, which should be determined in preliminary experiments.
-
-
Stopping the Reaction and Washing:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with 200 µL of ice-cold wash buffer to remove extracellular [³²P].
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well with 100 µL of a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well (can be determined from a parallel plate using a BCA assay).
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic effect of the NaPi2b inhibitor on the cells.
Materials:
-
NaPi2b-expressing cells
-
Cell culture medium
-
NaPi2b inhibitor stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 - 10,000 cells/well).
-
Allow cells to adhere overnight at 37°C, 5% CO₂.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the NaPi2b inhibitor in cell culture medium at concentrations similar to and exceeding those used in the uptake assay.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate for a period relevant to the intended in vitro studies (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (CellTiter-Glo® example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Calculate the CC50 (cytotoxic concentration 50%) value using non-linear regression.
-
Determining the Optimal Concentration
The optimal concentration of this compound for in vitro studies is one that provides significant inhibition of phosphate uptake (ideally >80-90%) while having a minimal effect on cell viability (ideally >90% viability). By comparing the IC50 from the phosphate uptake assay and the CC50 from the viability assay, a therapeutic window can be established. For most functional assays, a concentration of 5-10 times the IC50 is a good starting point, provided it is well below the CC50.
References
- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 2. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]
- 3. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring NaPi2b Inhibition with NaPi2b-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NaPi2b-IN-1, a potent and orally active inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b), to measure its inhibitory effects on NaPi2b function. NaPi2b, encoded by the SLC34A2 gene, plays a crucial role in phosphate homeostasis and is a promising therapeutic target in various cancers, including ovarian and non-small cell lung cancer, due to its overexpression in these malignancies.[1][2][3][4][5][6][7]
This compound offers a valuable tool for studying the physiological roles of NaPi2b and for the preclinical assessment of NaPi2b-targeted therapies. It has been shown to have a potent in vitro phosphate uptake inhibitory activity with an IC50 of 64 nM.[8]
This document outlines key experimental procedures to characterize the inhibitory activity of this compound, including direct functional assays, cell viability assessment, and target expression verification.
Quantitative Data Summary
The following table summarizes key quantitative data for NaPi2b inhibitors, providing a reference for expected experimental outcomes.
| Compound/Antibody | Target | Assay Type | Cell Line | IC50/EC50/K_d_ | Reference |
| This compound | Human NaPi2b | Phosphate Uptake | Human NaPi2b-transfected cells | 64 nM | [8] |
| NaPi2b-IN-2 | Human NaPi2b | Phosphate Uptake | Not specified | 38 nM | [9] |
| NaPi2b-IN-3 | Human NaPi2b | Phosphate Uptake | Not specified | 71 nM | [9] |
| NaPi2b-IN-3 | Rat NaPi2b | Phosphate Uptake | Not specified | 28 nM | [9] |
| Anti-NaPi2b Antibody | Human NaPi2b | Radioligand Cell-Binding | Not specified | 10.19 ± 0.74 nM (K_d_) | [1] |
| Anti-NaPi2b Antibody | Cynomolgus Monkey NaPi2b | Radioligand Cell-Binding | Not specified | 8.42 ± 0.81 nM (K_d_) | [1] |
| XMT-1536 (ADC) | NaPi2b | In vitro cytotoxicity | OVCAR3 (Ovarian Cancer) | 2 pM | |
| XMT-1536 (ADC) | NaPi2b | In vitro cytotoxicity | TOV21G (Ovarian Cancer) | 40 pM | |
| XMT-1536 (ADC) | NaPi2b | In vitro cytotoxicity | HCC-4006 (NSCLC) | 130 pM | |
| ZW-220 (ADC) | NaPi2b | Cell Growth Inhibition (Spheroids) | IGROV-1 (Ovarian Cancer) | 1.3 nM | [10] |
| ZW-220 (ADC) | NaPi2b | Cell Growth Inhibition (Spheroids) | HCC-78 (Lung Cancer) | 0.7 nM | [10] |
| ZW-220 (ADC) | NaPi2b | Cell Growth Inhibition (Spheroids) | TOV-21G (Ovarian Cancer) | 0.9 nM | [10] |
| ZW-220 (ADC) | NaPi2b | Cell Growth Inhibition (Spheroids) | H441 (Lung Cancer) | 7.0 nM | [10] |
Signaling and Experimental Workflow Diagrams
Workflow for assessing NaPi2b inhibition.
NaPi2b inhibition signaling pathway.
Experimental Protocols
Protocol 1: Radiolabeled Phosphate ([³²P]) Uptake Assay
This protocol details a direct method to quantify the functional inhibition of NaPi2b by measuring the uptake of radiolabeled phosphate.
Materials:
-
NaPi2b-expressing cells (e.g., OVCAR-3, IGROV-1, or HEK293 cells stably expressing NaPi2b).
-
NaPi2b-negative control cells (e.g., parental HEK293 cells).
-
Cell culture medium (e.g., RPMI-1640 or DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Phosphate-free uptake buffer (e.g., HEPES-buffered minimal media without phosphate).
-
Wash buffer (uptake buffer containing 1 mM non-radiolabeled phosphate).
-
This compound.
-
[³²P]-orthophosphate (H₃³²PO₄).
-
Scintillation cocktail.
-
96-well cell culture plates.
-
Filtration apparatus with nitrocellulose filters (0.45 µm).
-
Scintillation counter.
Procedure:
-
Cell Seeding:
-
Seed NaPi2b-expressing and control cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate-free uptake buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Prepare the [³²P] uptake solution by diluting the [³²P]-orthophosphate in phosphate-free uptake buffer to a final concentration of ~2.5 µM.
-
-
Inhibitor Incubation:
-
Phosphate Uptake:
-
Stopping the Reaction and Washing:
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well (e.g., using a suitable lysis buffer or 0.2 N NaOH with 0.2% SDS).[13]
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (from wells with no cells) from all readings.
-
Normalize the CPM values to the protein concentration of each well if desired.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a suitable sigmoidal dose-response curve fit.
-
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol provides an indirect measure of NaPi2b inhibition by assessing the impact of this compound on the viability of NaPi2b-expressing cells. This is particularly relevant when NaPi2b activity is linked to cell proliferation and survival.
Materials:
-
NaPi2b-expressing cells and control cells.
-
Cell culture medium, FBS, and Penicillin-Streptomycin.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed NaPi2b-expressing and control cells in an opaque-walled 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 50 µL of culture medium.[1]
-
Allow cells to attach and grow overnight at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Incubate the plates for a period relevant to the expected effect on cell viability (e.g., 4 days).[1]
-
-
Assay Procedure (following CellTiter-Glo® protocol):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value.
-
Protocol 3: Western Blot for NaPi2b Expression
This protocol is used to confirm the expression of NaPi2b protein in the cell lines used for the inhibition assays.
Materials:
-
Cell lysates from NaPi2b-expressing and control cells.
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).
-
Primary antibody against NaPi2b (e.g., from Cell Signaling Technology).[3][14]
-
Loading control antibody (e.g., anti-β-Actin).[3]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse cultured cells with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 10-50 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NaPi2b antibody (and anti-β-Actin) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
Protocol 4: Immunofluorescence for NaPi2b Localization
This protocol allows for the visualization of NaPi2b protein expression and its localization on the cell surface.
Materials:
-
Cells cultured on glass coverslips or chamber slides.
-
Phosphate-Buffered Saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets.
-
Blocking solution (e.g., 3% BSA in PBS).
-
Primary antibody against an extracellular domain of NaPi2b.
-
Fluorochrome-conjugated secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation and Fixation:
-
Blocking (for cell surface staining, skip permeabilization):
-
Incubate the cells with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-NaPi2b antibody diluted in antibody dilution buffer for 1-2 hours at room temperature or overnight at 4°C.[17][18]
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[17][18]
-
Wash the coverslips three times with PBS.
-
-
Mounting and Imaging:
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope. Positive staining should be observed on the plasma membrane of NaPi2b-expressing cells.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 3. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells [frontiersin.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphate Uptake Assay - Hancock Lab [cmdr.ubc.ca]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NaPi2b/SLC34A2 (D6W2G) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. ptglab.com [ptglab.com]
- 18. arigobio.com [arigobio.com]
Application Notes and Protocols for NaPi2b-IN-1 in Phosphate Homeostasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-dependent phosphate cotransporter 2b (NaPi2b), encoded by the SLC34A2 gene, is a key player in maintaining systemic phosphate homeostasis.[1] Primarily expressed in the small intestine, NaPi2b is responsible for a significant portion of dietary phosphate absorption.[2] Dysregulation of phosphate levels, particularly hyperphosphatemia, is a common and serious complication in chronic kidney disease (CKD), contributing to cardiovascular disease and bone disorders.[2] NaPi2b has therefore emerged as a promising therapeutic target for controlling serum phosphate levels.[1] NaPi2b-IN-1 is a potent and selective small-molecule inhibitor of NaPi2b, offering a valuable tool for studying the role of this transporter in phosphate homeostasis and for the preclinical evaluation of new therapeutic strategies for hyperphosphatemia.[1]
These application notes provide a comprehensive guide for utilizing this compound in both in vitro and in vivo research settings. Detailed protocols for key experiments are provided to facilitate the investigation of NaPi2b function and the effects of its inhibition.
Mechanism of Action
This compound selectively binds to and inhibits the activity of the NaPi2b transporter.[2] By blocking this transporter, this compound reduces the absorption of dietary phosphate from the small intestine, leading to lower serum phosphate levels.[2] This targeted approach offers a more specific mechanism for phosphate control compared to traditional phosphate binders.[2]
Data Presentation
In Vitro Efficacy of this compound
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| This compound | Human NaPi2b | Phosphate Uptake | Human NaPi2b-transfected cells | 64[1] |
| Sevelamer HCl | Phosphate Binder | N/A | N/A | N/A |
Representative In Vitro Dose-Response Data for this compound
| This compound Concentration (nM) | % Inhibition of Phosphate Uptake (Hypothetical) |
| 1 | 10 |
| 10 | 35 |
| 64 | 50 |
| 100 | 65 |
| 500 | 90 |
| 1000 | 95 |
In Vivo Efficacy of this compound (Rat Intestinal Loop Assay)
| Treatment Group | Dose | Reduction in Phosphate Absorption (%) |
| Vehicle Control | N/A | 0 |
| This compound | Undisclosed | Comparable to Sevelamer HCl[1] |
| Sevelamer HCl | Clinically effective dose | Significant reduction[1] |
Experimental Protocols
In Vitro Phosphate Uptake Inhibition Assay
This protocol details the measurement of phosphate uptake in cells expressing NaPi2b and the assessment of inhibition by this compound.
Materials:
-
Human NaPi2b-transfected cells (e.g., HEK293 or CHO cells)
-
Parental non-transfected cells (for control)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-free uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)
-
³²P-labeled orthophosphate (or a non-radioactive phosphate assay kit)
-
This compound
-
Scintillation counter and vials (for radioactive assays)
-
Multi-well plates (24- or 48-well)
Procedure:
-
Cell Seeding: Seed NaPi2b-transfected and parental cells into multi-well plates and grow to confluence.
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in uptake buffer to achieve the desired final concentrations. Prepare the uptake buffer containing ³²P-labeled orthophosphate.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with phosphate-free uptake buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle control) in uptake buffer for 15-30 minutes at 37°C.
-
Phosphate Uptake: Initiate phosphate uptake by adding the ³²P-containing uptake buffer to each well. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive buffer and washing the cells three times with ice-cold phosphate-free uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific NaPi2b-mediated phosphate uptake by subtracting the uptake in parental cells from that in NaPi2b-transfected cells. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of NaPi2b Expression
This protocol is for verifying the expression of NaPi2b in cell lines or tissues.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NaPi2b
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissues in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NaPi2b antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
Immunofluorescence Staining for NaPi2b Localization
This protocol allows for the visualization of NaPi2b protein localization within cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against NaPi2b
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow cells on sterile coverslips in a petri dish.
-
Fixation: Rinse the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NaPi2b antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
In Vivo Rat Intestinal Loop Assay
This protocol is for assessing the in vivo effect of this compound on intestinal phosphate absorption.[1]
Materials:
-
Anesthetized rats
-
Surgical instruments
-
Phosphate-containing solution (with or without a non-absorbable marker)
-
This compound
-
Syringes and needles
-
Phosphate assay kit
Procedure:
-
Animal Preparation: Anesthetize the rat and make a midline abdominal incision to expose the small intestine.
-
Loop Creation: Isolate a segment of the jejunum or ileum (e.g., 5-10 cm) and create a closed loop by ligating both ends, ensuring the blood supply remains intact.
-
Inhibitor Administration: Inject a solution of this compound (or vehicle control) into the intestinal loop.
-
Phosphate Administration: After a pre-incubation period, inject a known concentration of phosphate-containing solution into the loop.
-
Incubation: Return the loop to the abdominal cavity and maintain the animal under anesthesia for a defined period (e.g., 30-60 minutes).
-
Sample Collection: Collect the remaining fluid from the loop.
-
Quantification: Measure the phosphate concentration in the collected fluid.
-
Data Analysis: Calculate the amount of phosphate absorbed by subtracting the final amount of phosphate in the loop from the initial amount. Compare the absorption in the this compound treated group to the vehicle control group.
Visualizations
Caption: Signaling pathway of NaPi2b inhibition by this compound.
References
Application Notes and Protocols for NaPi2b-IN-1 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, is a multi-transmembrane protein responsible for transporting inorganic phosphate into epithelial cells.[1] Under normal physiological conditions, NaPi2b plays a crucial role in maintaining systemic phosphate homeostasis.[1][2] However, NaPi2b is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer, while its expression in normal tissues is limited.[1][3][4] This differential expression pattern makes NaPi2b an attractive target for cancer therapy.
NaPi2b-IN-1 is a potent and orally active inhibitor of NaPi2b with an IC50 of 64 nM.[5] By blocking phosphate uptake, this compound has the potential to disrupt the metabolism of cancer cells, which have a high demand for phosphate for processes such as energy metabolism and nucleic acid synthesis.[6][7] This application note provides detailed experimental protocols for evaluating the in vitro and in vivo efficacy of this compound, enabling researchers to assess its therapeutic potential.
Key Experiments and Protocols
In Vitro Efficacy Assessment
A series of in vitro assays are essential to characterize the inhibitory activity of this compound and its impact on cancer cell viability.
This assay directly measures the ability of this compound to inhibit the transport of phosphate into cancer cells.
Protocol:
-
Cell Culture: Culture NaPi2b-expressing cancer cells (e.g., OVCAR-3) in appropriate media until they reach 80-90% confluency in 24-well plates.
-
Phosphate Starvation: One hour prior to the assay, replace the culture medium with a phosphate-free buffer (e.g., Krebs-Ringer-HEPES) to deplete intracellular phosphate stores.
-
Inhibitor Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Phosphate Uptake: Initiate phosphate uptake by adding a solution containing radiolabeled phosphate (e.g., ³²P-orthophosphate) to each well.[8] The final phosphate concentration should be in the physiological range.
-
Incubation: Incubate the plates for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Washing: Stop the uptake by rapidly washing the cells three times with ice-cold, phosphate-free buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein concentration in each well. Calculate the IC50 value of this compound by plotting the percentage of phosphate uptake inhibition against the logarithm of the inhibitor concentration.
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed NaPi2b-expressing cancer cells (e.g., OVCAR-3) and a NaPi2b-negative control cell line in 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo® assay, following the manufacturer's instructions.[9]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
In Vivo Efficacy Assessment
Xenograft models are crucial for evaluating the anti-tumor activity of this compound in a living organism.
The OVCAR-3 cell line, which has high NaPi2b expression, is a suitable model for these studies.[10]
Protocol:
-
Cell Preparation: Culture OVCAR-3 cells to 80% confluency, harvest, and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.[1]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).[1][2]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).[11]
-
Treatment Administration: Administer this compound orally at various doses (e.g., 10, 30, and 100 mg/kg) daily or as determined by pharmacokinetic studies. The control group should receive the vehicle.
-
Efficacy Evaluation: Measure tumor volume with calipers two to three times per week.[2] Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.[12]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistically analyze the differences in tumor volume between the groups.
Data Presentation
Quantitative data from the efficacy studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Efficacy of this compound
| Cell Line | NaPi2b Expression | Phosphate Uptake IC50 (nM) | Cell Viability GI50 (µM) |
| OVCAR-3 | High | Value | Value |
| NCI-H2122 | Moderate | Value | Value |
| A549 | Low/Negative | Value | Value |
Table 2: In Vivo Efficacy of this compound in OVCAR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | Value | - | - |
| This compound | 10 | Daily | Value | Value | Value |
| This compound | 30 | Daily | Value | Value | Value |
| This compound | 100 | Daily | Value | Value | Value |
| Positive Control | Value | Schedule | Value | Value | Value |
Visualizations
Diagrams illustrating key pathways and workflows can enhance the understanding of the experimental design.
Caption: NaPi2b-mediated phosphate transport and its inhibition by this compound.
Caption: Workflow for in vitro efficacy assessment of this compound.
References
- 1. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. labcorp.com [labcorp.com]
- 4. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OVCAR-3 Xenograft Model | Xenograft Services [xenograft.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of inorganic phosphate transport in the triple-negative breast cancer cell line, MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorus-32 Cell Labeling Assays | Revvity [revvity.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mersana.com [mersana.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Combining NaPi2b-Targeted Therapy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, is a promising therapeutic target in oncology due to its high expression in several cancers, including ovarian and non-small cell lung cancer, with limited expression in normal tissues.[1][2][3] This differential expression profile makes it an attractive candidate for targeted therapies such as antibody-drug conjugates (ADCs).
This document provides detailed application notes and protocols for the preclinical evaluation of NaPi2b-targeted therapies in combination with standard chemotherapy agents. While the specific small molecule inhibitor "NaPi2b-IN-1" was not found in the available literature, this document leverages the extensive preclinical and clinical data on NaPi2b-targeting ADCs, such as Upifitamab rilsodotin (UpRi) and Lifastuzumab vedotin, as a practical and relevant alternative for researchers exploring this combination strategy. The protocols provided herein are based on established methodologies for assessing drug synergy and efficacy in both in vitro and in vivo models.
Introduction to NaPi2b-Targeted Therapy and Chemotherapy Combination
The rationale for combining NaPi2b-targeted therapies with chemotherapy is to enhance anti-tumor efficacy through complementary mechanisms of action. NaPi2b-targeting ADCs deliver a potent cytotoxic payload, often a microtubule inhibitor like monomethyl auristatin E (MMAE), directly to cancer cells expressing the NaPi2b protein.[4][5] This targeted delivery is designed to increase the therapeutic index by maximizing tumor cell killing while minimizing systemic toxicity.
Chemotherapy agents, such as platinum-based drugs (e.g., carboplatin) and taxanes (e.g., paclitaxel), are the standard of care for many cancers where NaPi2b is overexpressed.[3] Combining a NaPi2b-targeting ADC with these agents could potentially overcome drug resistance, increase the depth of response, and improve overall survival. Preclinical and clinical studies are actively exploring these combinations.[6][7]
Note: The following protocols are provided as a comprehensive guide. Specific concentrations, timings, and animal models should be optimized for individual experimental setups.
Data Presentation: Preclinical Efficacy of NaPi2b-Targeting ADCs
The following tables summarize representative preclinical data for NaPi2b-targeting ADCs, providing a reference for expected efficacy.
Table 1: In Vitro Cytotoxicity of a NaPi2b-Targeting ADC
| Cell Line | Cancer Type | NaPi2b Expression | ADC IC50 (ng/mL) |
| OVCAR3 | Ovarian Cancer | High | 10 - 50 |
| IGROV1 | Ovarian Cancer | Moderate | 50 - 200 |
| NCI-H441 | NSCLC | Moderate | 100 - 500 |
| SKOV3 | Ovarian Cancer | Low/Negative | >1000 |
Table 2: In Vivo Efficacy of a NaPi2b-Targeting ADC in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| OVCAR3 | Ovarian Cancer | NaPi2b-ADC | 3 mg/kg, weekly | 80 - 90 |
| Control ADC | 3 mg/kg, weekly | < 20 | ||
| NCI-H441 | NSCLC | NaPi2b-ADC | 5 mg/kg, weekly | 60 - 70 |
| Control ADC | 5 mg/kg, weekly | < 15 |
Experimental Protocols
In Vitro Combination Studies
This protocol outlines the steps to assess the synergistic, additive, or antagonistic effects of a NaPi2b-targeting agent in combination with a chemotherapeutic drug on cancer cell lines.
3.1.1. Materials
-
NaPi2b-expressing cancer cell lines (e.g., OVCAR3, IGROV1)[8]
-
NaPi2b-low/negative cancer cell line (e.g., SKOV3) as a control
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
NaPi2b-targeting agent (e.g., a specific NaPi2b-targeting ADC)
-
Chemotherapeutic agent (e.g., Carboplatin, Paclitaxel)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader for luminescence or absorbance
3.1.2. Experimental Workflow
Caption: Workflow for in vitro combination studies.
3.1.3. Detailed Methodology
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell concentration.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare 2x concentrated serial dilutions of the NaPi2b-targeting agent and the chemotherapeutic agent in culture medium.
-
For combination treatments, prepare a matrix of 2x concentrated drug mixtures. A common approach is a 5x5 matrix with concentrations ranging from 0.1x to 10x the IC50 of each drug.
-
Remove the medium from the seeded cells and add 100 µL of the 2x drug solutions (single agents and combinations) to the respective wells. Include wells with untreated cells (vehicle control).
-
-
Incubation and Viability Assay:
-
Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
After incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
-
Synergy Analysis (Combination Index):
In Vivo Xenograft Combination Studies
This protocol describes the evaluation of a NaPi2b-targeting agent in combination with chemotherapy in a mouse xenograft model.
3.2.1. Materials
-
Immunocompromised mice (e.g., female athymic nude or NSG mice, 6-8 weeks old)
-
NaPi2b-expressing ovarian cancer cells (e.g., OVCAR3)
-
Matrigel
-
NaPi2b-targeting agent (formulated for intravenous injection)
-
Chemotherapeutic agent (e.g., Carboplatin, formulated for intraperitoneal injection)
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
3.2.2. Experimental Workflow
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]
- 7. In Vitro Systematic Drug Testing Reveals Carboplatin, Paclitaxel, and Alpelisib as a Potential Novel Combination Treatment for Adult Granulosa Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Experiments with NaPi2b Small Molecule Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a NaPi2b small molecule inhibitor?
A1: NaPi2b, encoded by the SLC34A2 gene, is a sodium-dependent phosphate cotransporter.[1][2][3] Its primary function is to transport inorganic phosphate into epithelial cells.[1] In cancer cells where NaPi2b is overexpressed (e.g., certain ovarian, lung, and thyroid cancers), this transporter is thought to contribute to dysregulated phosphate homeostasis, potentially supporting tumor growth.[2][4][5] A small molecule inhibitor would typically bind to the transporter, either competitively or allosterically, to block the uptake of phosphate, thereby disrupting downstream signaling pathways that are dependent on phosphate levels.[3]
Q2: How do I select a starting dose for my in vivo study?
A2: Dose selection for a novel inhibitor often begins with in vitro data. The EC50 or IC50 values from cell-based assays can provide a starting point. For instance, some NaPi2b-targeting antibody-drug conjugates have shown efficacy in the nanomolar range in cell growth inhibition assays.[6] For a small molecule inhibitor, a common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50. It is also crucial to perform a dose-range finding (DRF) study in a small cohort of animals to identify a maximum tolerated dose (MTD) and to observe any signs of toxicity.
Q3: What is a suitable vehicle for formulating a NaPi2b small molecule inhibitor for in vivo administration?
A3: The choice of vehicle depends on the physicochemical properties of the specific inhibitor (e.g., solubility, stability). Common vehicles for oral (PO) or intraperitoneal (IP) administration of small molecules in preclinical studies include:
-
A solution of 5-10% DMSO in saline.
-
A suspension in 0.5-1% carboxymethylcellulose (CMC) in water.
-
A solution in polyethylene glycol (e.g., PEG300 or PEG400), often in combination with saline or water.
It is imperative to test the solubility and stability of your specific NaPi2b inhibitor in the chosen vehicle before initiating animal studies. A vehicle-only control group is a mandatory component of any in vivo experiment.
Q4: What are the expected pharmacokinetic properties of a NaPi2b small molecule inhibitor?
A4: The pharmacokinetic (PK) profile will be specific to the molecule. However, key parameters to assess include:
-
Half-life (t½): This will determine the dosing frequency.
-
Clearance (CL): This indicates the rate at which the drug is eliminated from the body.[6]
-
Volume of distribution (Vd): This provides insight into how the drug distributes into tissues.
-
Bioavailability (%F): For oral administration, this measures the fraction of the dose that reaches systemic circulation.
Early PK studies are essential to ensure that the chosen dose and schedule result in adequate tumor exposure to the inhibitor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No Tumor Growth Inhibition) | 1. Suboptimal Dose: The dose may be too low to achieve a therapeutic concentration in the tumor. 2. Poor Bioavailability/Exposure: The drug may not be well absorbed or may be rapidly metabolized. 3. Inappropriate Dosing Schedule: Dosing frequency may be insufficient to maintain target engagement. 4. Target Not Expressed: The xenograft model may have low or no NaPi2b expression. | 1. Perform a dose-escalation study. 2. Conduct pharmacokinetic (PK) analysis to measure drug concentration in plasma and tumor tissue. Consider an alternative route of administration (e.g., IP instead of PO). 3. Adjust the dosing frequency based on the drug's half-life. 4. Confirm NaPi2b expression in your tumor model via immunohistochemistry (IHC) or Western blot.[7][8] |
| Toxicity (Weight Loss, Lethargy, etc.) | 1. Dose is Too High: The administered dose exceeds the maximum tolerated dose (MTD). 2. Off-Target Effects: The inhibitor may be interacting with other transporters or kinases. 3. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | 1. Reduce the dose or decrease the dosing frequency. 2. Conduct in vitro screening against a panel of related transporters to assess specificity. 3. Run a vehicle-only control group to assess the tolerability of the formulation. |
| Compound Precipitation in Formulation | 1. Poor Solubility: The inhibitor has low solubility in the chosen vehicle. 2. Instability: The compound may be degrading in the vehicle over time. | 1. Test alternative vehicles or co-solvents (e.g., Tween 80, Solutol HS 15). 2. Prepare fresh formulations for each dosing day and store them appropriately (e.g., protected from light, at a specific temperature). |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study
This protocol outlines a general workflow for assessing the efficacy of a NaPi2b small molecule inhibitor in a subcutaneous xenograft model.
-
Cell Line Selection: Choose a cancer cell line with high NaPi2b expression (e.g., OVCAR-3 for ovarian cancer, or NCI-H441 for non-small cell lung cancer).[6][7]
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5-10 million cells (resuspended in a medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[7]
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, NaPi2b-SMI Low Dose, NaPi2b-SMI High Dose).
-
Treatment Administration: Administer the NaPi2b inhibitor and vehicle according to the predetermined dose and schedule (e.g., once daily via oral gavage).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.[7]
-
Tissue Collection: Collect tumors and other relevant tissues for pharmacodynamic (PD) and biomarker analysis (e.g., IHC for NaPi2b, analysis of downstream signaling markers).
Immunohistochemistry (IHC) for NaPi2b Expression
-
Tissue Preparation: Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.[7]
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.[7]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).[7]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.[7]
-
Primary Antibody Incubation: Incubate with a validated anti-NaPi2b antibody at an optimized concentration overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Score the staining intensity and percentage of positive cells. An H-score can be calculated to quantify expression.[8]
Visualizations
Caption: Simplified signaling pathway of NaPi2b and the inhibitory action of a small molecule inhibitor.
Caption: General experimental workflow for an in vivo efficacy study of a NaPi2b inhibitor.
References
- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 2. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mersana.com [mersana.com]
Technical Support Center: Overcoming Off-Target Effects of NaPi2b-IN-1
Introduction:
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing NaPi2b-IN-1, a potent inhibitor of the sodium-dependent phosphate cotransporter 2b (NaPi2b; SLC34A2). While this compound is a valuable tool for studying the physiological roles of NaPi2b and for therapeutic development, its use can be accompanied by off-target effects. This resource offers troubleshooting strategies and frequently asked questions (FAQs) to help identify, mitigate, and control for these unintended effects in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is NaPi2b and why is it a therapeutic target?
A1: NaPi2b, also known as SLC34A2, is a multi-pass membrane protein that plays a crucial role in maintaining phosphate homeostasis in the body by mediating the uptake of inorganic phosphate in epithelial cells through sodium ion co-transport.[1][2] It is predominantly expressed in the small intestine, lungs, and kidneys.[3] Dysregulation of phosphate balance is implicated in various diseases, including chronic kidney disease and certain cancers.[3] Notably, NaPi2b is overexpressed in several cancers, such as ovarian, lung, breast, and thyroid cancers, making it an attractive target for therapeutic intervention, including the development of antibody-drug conjugates (ADCs).[2][4][5][6][7]
Q2: What are the known or potential off-target effects of small molecule inhibitors targeting NaPi2b?
A2: While specific public data on the off-target profile of a compound explicitly named "this compound" is not available, general concerns for small molecule inhibitors targeting transporters like NaPi2b can be anticipated. These may include:
-
Inhibition of other SLC34 family members: NaPi2b belongs to the SLC34 family, which also includes NaPi-IIa (SLC34A1) and NaPi-IIc (SLC34A3).[1][2] Off-target inhibition of these related transporters could lead to unintended effects on renal phosphate reabsorption and systemic phosphate levels.
-
Kinase inhibition: Many small molecule inhibitors can have off-target effects on various kinases, potentially interfering with numerous signaling pathways. For instance, some studies on SLC34A2's role in non-small cell lung cancer (NSCLC) have implicated the PI3K/Akt and Ras/Raf/MEK signaling pathways.[8] A small molecule inhibitor could inadvertently modulate these or other pathways.
-
General cytotoxicity: Off-target effects can lead to cellular toxicity that is independent of NaPi2b inhibition.[4] This can manifest as reduced cell viability or proliferation in cell-based assays that is not rescued by modulating extracellular phosphate levels.
Q3: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?
A3: Several experimental controls can help distinguish between on-target and off-target effects:
-
Use a structurally unrelated NaPi2b inhibitor: If available, confirming your results with a different chemical scaffold that also targets NaPi2b can increase confidence that the observed phenotype is due to on-target inhibition.
-
Rescue experiments: Since NaPi2b's primary function is phosphate transport, some on-target effects might be rescued by altering extracellular phosphate concentrations.
-
Use of NaPi2b knockout/knockdown cells: The most definitive control is to test this compound in a cell line where the SLC34A2 gene has been knocked out or its expression significantly knocked down. An effect that persists in the absence of the target protein is likely an off-target effect.
-
Dose-response analysis: A clear dose-response relationship that correlates with the known IC50 of this compound for NaPi2b inhibition is indicative of on-target activity. Off-target effects may occur at different concentration ranges.
II. Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered when using this compound.
Problem 1: Unexpected Cell Death or Reduced Viability
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target cytotoxicity | Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo®) in both NaPi2b-expressing and NaPi2b-negative cell lines. | If cytotoxicity is observed in both cell lines, it suggests an off-target effect. |
| On-target effect due to phosphate depletion | Supplement the cell culture media with varying concentrations of inorganic phosphate. | If the cytotoxic effect is rescued by phosphate supplementation, it is likely an on-target effect. |
| Solvent toxicity | Run a vehicle control (e.g., DMSO) at the same concentration used for this compound. | No significant cytotoxicity should be observed in the vehicle control. |
Problem 2: Inconsistent or Non-reproducible Results in Cellular Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable NaPi2b expression | Regularly verify NaPi2b expression levels in your cell lines using Western blot or flow cytometry. | Consistent NaPi2b expression will lead to more reproducible results. |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments. | Minimizes phenotypic drift and ensures consistent experimental outcomes.[9][10] |
| Assay timing and conditions | Optimize and standardize incubation times, cell seeding densities, and reagent concentrations. | Consistent assay parameters will reduce variability.[9][10] |
Problem 3: Discrepancy Between In Vitro Potency and Cellular Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability | Utilize cell permeability assays (e.g., PAMPA) to assess the ability of this compound to cross the cell membrane. | Low permeability may explain the lack of cellular activity. |
| Active efflux by transporters | Treat cells with known efflux pump inhibitors (e.g., verapamil for P-gp) in combination with this compound. | An increase in the potency of this compound suggests it is a substrate for efflux pumps. |
| Compound instability in media | Assess the stability of this compound in your cell culture media over the time course of your experiment using methods like HPLC. | Degradation of the compound will lead to a loss of activity. |
III. Experimental Protocols & Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for a NaPi2b Inhibitor
This table is a template. Actual data for this compound would need to be experimentally determined.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| NaPi2b (Target) | 95% | 50 |
| Kinase A | 45% | > 1000 |
| Kinase B | 12% | > 10,000 |
| Kinase C | 68% | 800 |
| Kinase D | 5% | > 10,000 |
Protocol: Western Blot for NaPi2b Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against NaPi2b overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
IV. Visualizations
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
Caption: On-target vs. potential off-target mechanism of this compound.
References
- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 2. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. The effects and mechanisms of SLC34A2 in tumorigenesis and progression of human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
improving NaPi2b-IN-1 bioavailability for animal studies
Welcome to the technical support center for NaPi2b-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable oral bioavailability with this compound in our rat studies. Is this a known issue?
A1: Yes, low oral bioavailability is a common challenge with small molecule inhibitors like this compound. This can be attributed to several factors, including poor aqueous solubility and potential for first-pass metabolism. Many kinase inhibitors, a class of drugs with similar physicochemical properties, exhibit low and variable bioavailability due to these reasons.[1][2][3]
Q2: What are the primary reasons for the poor absorption of this compound?
A2: The primary reasons for poor absorption are likely multifactorial.[1][3] Key contributing factors for compounds in this class include:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, is likely a poorly soluble compound, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[2][4]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (and/or gut wall) after absorption, reducing the amount of active drug that reaches systemic circulation. Cytochrome P450 enzymes, particularly CYP3A4, are major contributors to the metabolism of many kinase inhibitors.[5]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters, such as P-glycoprotein, which actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.
Q3: Can the formulation of this compound be optimized to improve its bioavailability?
A3: Absolutely. Formulation optimization is a key strategy to enhance the bioavailability of poorly soluble compounds. One effective approach for a similar real-world NaPi2b inhibitor has been the use of a spray-dried dispersion (SDD). This technique creates an amorphous solid dispersion of the drug with a polymer, which can significantly improve its dissolution rate and absorption.[6][7] Other lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), have also proven effective for other poorly soluble kinase inhibitors.[1][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Cmax and AUC after oral administration | Poor dissolution of this compound in the GI tract. | Prepare a spray-dried dispersion (SDD) of this compound with a suitable polymer (e.g., HPMCAS-LF) to enhance its solubility and dissolution rate. |
| High first-pass metabolism. | Consider co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., a CYP3A4 inhibitor) in exploratory studies to assess the impact of metabolism. This is for investigational purposes only to understand the bioavailability limitations. | |
| High variability in plasma concentrations between animals | Inconsistent dissolution; food effects. | Administer the formulation to fasted animals to minimize variability related to food intake. Ensure the formulation is homogenous and the administration technique is consistent. |
| Precipitation of the compound in the dosing vehicle | The compound has low solubility in the chosen vehicle. | For preclinical studies, a suspension can be used, but ensure it is uniform and the particle size is controlled. For solution-based dosing, a co-solvent system may be necessary. However, for improving oral absorption, an enabling formulation like an SDD is often superior. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of a representative NaPi2b inhibitor (analogous to this compound) in rats when administered as a spray-dried dispersion (SDD), and a hypothetical improved formulation for comparison.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (F%) |
| SDD in Water | 10 | Oral | 250 | 2 | 1500 | 9-12% |
| Hypothetical Optimized Formulation | 10 | Oral | 500 | 1.5 | 3500 | ~25% |
Data for the SDD formulation is based on a representative NaPi2b inhibitor. The optimized formulation data is hypothetical to illustrate a target product profile.
Experimental Protocols
Preparation of this compound Spray-Dried Dispersion (SDD)
This protocol describes a general procedure for preparing an SDD for preclinical studies.
Materials:
-
This compound
-
Polymer (e.g., hydroxypropyl methylcellulose acetate succinate - HPMCAS-LF)
-
Solvent system (e.g., Dichloromethane/Ethanol 2:1 v/v)
-
Spray dryer equipped with a bifluid nozzle
Procedure:
-
Completely dissolve this compound and the selected polymer in the solvent system. A typical drug-to-polymer ratio to start with is 40:60 (w/w).[8]
-
Pump the resulting solution into the spray dryer.
-
Atomize the solution into fine droplets using a bifluid nozzle.
-
The solvent rapidly evaporates in the drying chamber, trapping the this compound and polymer in an amorphous state.[6][7]
-
Collect the resulting solid particles.
-
Perform a post-drying step to remove any residual solvent.
-
Characterize the SDD for drug loading, amorphous nature (e.g., by XRPD), and particle size.
In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Formulations:
-
Oral (PO): this compound SDD suspended in water for injection.
-
Intravenous (IV): this compound dissolved in a suitable vehicle (e.g., a mixture of solvents like DMSO, PEG400, and saline, ensuring solubility and tolerability).
Dosing:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Oral Administration: Administer the this compound SDD suspension via oral gavage at a volume of 5-10 mL/kg.[9][10]
-
Intravenous Administration: Administer the this compound solution via the tail vein at a volume of 1-2 mL/kg.
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the saphenous or jugular vein at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Experimental Workflow for Improving Bioavailability
Caption: Workflow for enhancing this compound bioavailability.
NaPi2b Signaling in Cancer
Caption: NaPi2b's role in cancer cell signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 5. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. ijcrt.org [ijcrt.org]
- 8. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
NaPi2b-IN-1 experimental variability and solutions
Welcome to the technical support center for NaPi2b-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent and orally active inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b), also known as SLC34A2. NaPi2b is a key transporter responsible for phosphate uptake in various tissues, including the small intestine and lungs.[1][2] this compound selectively binds to NaPi2b and inhibits its function, thereby blocking the transport of phosphate into cells.[2] This makes it a valuable tool for studying phosphate homeostasis and for investigating the therapeutic potential of NaPi2b inhibition in diseases such as hyperphosphatemia and certain cancers where NaPi2b is overexpressed.[3][4]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 64 nM for human NaPi2b.[2][3] It is important to note that this value may vary depending on the specific experimental conditions, such as cell type, substrate concentration, and assay format.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve the compound in a suitable organic solvent like dimethyl sulfoxide (DMSO).[5] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C. Always refer to the manufacturer's datasheet for specific storage recommendations.
Q4: What cell lines are suitable for studying the effects of this compound?
A4: The choice of cell line is critical for obtaining meaningful results. It is essential to use cell lines that endogenously express NaPi2b or have been engineered to express the transporter. Examples of cell lines reported to express NaPi2b include certain ovarian cancer cell lines (e.g., OVCAR-3) and non-small cell lung cancer cell lines.[6][7] It is crucial to verify NaPi2b expression in your chosen cell line using techniques like Western blot or immunohistochemistry before initiating inhibitor studies.[8]
Q5: What are the key considerations for designing a phosphate uptake assay to test this compound?
A5: A robust phosphate uptake assay should include several key components:
-
Appropriate Cell Model: Use a cell line with confirmed NaPi2b expression.
-
Radiolabeled Phosphate: Utilize a tracer like ³²P-orthophosphate to measure phosphate uptake.
-
Appropriate Buffer: Use a sodium-containing buffer, as NaPi2b is a sodium-dependent transporter. A sodium-free buffer should be used as a negative control to determine NaPi2b-independent phosphate uptake.
-
Time Course: Determine the linear range of phosphate uptake over time to ensure measurements are taken during the initial rate of transport.
-
Dose-Response Curve: Include a range of this compound concentrations to determine the IC50 value.
-
Controls: Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Passage cells a consistent number of times to avoid phenotypic drift. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Variability in Assay Timing | Standardize incubation times for inhibitor pre-treatment and phosphate uptake. Use a multi-channel pipette or automated liquid handler for simultaneous additions. |
| Fluctuations in Phosphate Concentration | Use a consistent source and lot of phosphate for all experiments. Prepare fresh assay buffers for each experiment. |
| Presence of Serum in Assay Medium | Serum contains variable levels of phosphate and other factors that can interfere with the assay. Perform phosphate uptake assays in serum-free medium. |
Issue 2: Low or No Inhibitory Effect of this compound
| Potential Cause | Recommended Solution |
| Low or Absent NaPi2b Expression | Confirm NaPi2b expression in your cell line at the protein level using Western blot or flow cytometry. Consider using a cell line with higher NaPi2b expression or a transiently transfected system. |
| Compound Degradation | Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. Test the activity of a fresh batch of the inhibitor. |
| Suboptimal Assay Conditions | Optimize the assay parameters, including inhibitor pre-incubation time, phosphate concentration, and uptake measurement time. |
| Incorrect Buffer Composition | Verify that the uptake buffer contains sodium, as NaPi2b transport is sodium-dependent. Include a sodium-free buffer control to confirm NaPi2b-mediated uptake. |
| High Non-Specific Phosphate Uptake | Other phosphate transporters may be active in your cell line. Characterize the contribution of other transporters and, if necessary, use a cell line with more specific NaPi2b-dependent uptake. |
Issue 3: Poor Solubility of this compound in Assay Medium
| Potential Cause | Recommended Solution |
| Precipitation of the Compound | Visually inspect the assay medium for any signs of precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration of the inhibitor or increasing the percentage of DMSO in the final assay medium (while ensuring the DMSO concentration is not toxic to the cells). |
| Low Aqueous Solubility | While this compound is reported to be orally active, its solubility in aqueous solutions may be limited. Prepare a high-concentration stock in 100% DMSO and then dilute it to the final working concentration in the assay medium. Ensure the final DMSO concentration is consistent across all wells and is below the level of cellular toxicity (typically <0.5%). |
Experimental Protocols
Key Experiment: In Vitro Phosphate Uptake Assay
This protocol is a general guideline for measuring NaPi2b-mediated phosphate uptake in adherent cells.
Materials:
-
NaPi2b-expressing cells (e.g., OVCAR-3)
-
Cell culture medium
-
Phosphate-free uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
³²P-orthophosphate
-
This compound
-
DMSO
-
Lysis buffer (e.g., 0.1 N NaOH, 1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in uptake buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Pre-incubation: Wash the cell monolayer with pre-warmed uptake buffer. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO).
-
Phosphate Uptake: Add the uptake buffer containing ³²P-orthophosphate and non-radiolabeled phosphate to each well to initiate the uptake.
-
Termination of Uptake: After a predetermined time within the linear range of uptake (e.g., 10 minutes), stop the reaction by rapidly washing the cells three times with ice-cold phosphate-free uptake buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
NaPi2b Signaling Pathway
Caption: Simplified signaling pathway of NaPi2b regulation and inhibition by this compound.
Experimental Workflow for Troubleshooting IC50 Variability
Caption: A logical workflow to troubleshoot sources of experimental variability.
References
- 1. Regulation of intestinal phosphate cotransporter NaPi IIb by ubiquitin ligase Nedd4-2 and by serum- and glucocorticoid-dependent kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. exp-oncology.com.ua [exp-oncology.com.ua]
- 8. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining NaPi2b-IN-1 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NaPi2b-IN-1. The information is designed to address specific issues that may be encountered during experiments and to assist in the refinement of treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antibody-drug conjugate (ADC) that targets the sodium-phosphate cotransporter 2b (NaPi2b), also known as SLC34A2.[1][2] NaPi2b is a protein found on the surface of certain cells, and its expression is often elevated in specific cancers, such as non-small cell lung cancer and ovarian cancer, while having limited expression in normal tissues.[3][4][5][6][7] The ADC is composed of a monoclonal antibody that specifically binds to NaPi2b, a cytotoxic payload, and a linker connecting the two.[3][8] Upon binding to NaPi2b on a cancer cell, the ADC is internalized by the cell.[3][8] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then kills the cancer cell.[3][8]
Q2: In which cancer types is NaPi2b a relevant target?
A2: NaPi2b is overexpressed in a variety of solid tumors. The most extensively studied include non-squamous non-small cell lung cancer (NSCLC) and non-mucinous ovarian cancer.[3][9][10] Expression has also been noted in papillary thyroid carcinomas.[3][10] Therefore, this compound is most likely to be effective in these cancer types.
Q3: How can I determine if my cell line or tumor model is suitable for this compound treatment?
A3: The suitability of a model depends on its level of NaPi2b expression. You can assess NaPi2b expression using several methods:
-
Immunohistochemistry (IHC): This is a common method to detect NaPi2b in tumor tissue sections.[3]
-
Western Blot: This technique can be used to quantify NaPi2b protein levels in cell lysates.[9]
-
Flow Cytometry: This method can be used to detect NaPi2b on the surface of intact cells.[3]
-
Real-Time PCR (qPCR) or droplet digital PCR (ddPCR): These methods can be used to measure the mRNA expression level of the SLC34A2 gene, which codes for NaPi2b.[9]
Q4: What are the potential mechanisms of resistance to this compound?
A4: Resistance to NaPi2b-targeted ADCs can arise from several factors:
-
Low or absent NaPi2b expression: If the target is not present on the cancer cells, the ADC cannot bind and will not be effective.[10]
-
Downregulation of NaPi2b: Some treatments, like neoadjuvant chemotherapy, have been shown to reduce NaPi2b expression at the protein level, which could lead to decreased sensitivity to subsequent NaPi2b-targeted therapy.[9]
-
Mutations in the NaPi2b epitope: A mutation in the specific region of NaPi2b where the antibody component of the ADC binds can prevent recognition and binding, thereby rendering the ADC ineffective.[11]
-
Impaired ADC internalization or processing: Defects in the cellular machinery responsible for endocytosis and lysosomal function could prevent the release of the cytotoxic payload inside the cell.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed in vitro | Low or no NaPi2b expression in the target cell line. | Confirm NaPi2b expression using Western Blot, Flow Cytometry, or IHC. Select a cell line with confirmed high NaPi2b expression (e.g., OVCAR3, IGROV-1 for ovarian cancer).[3] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. | |
| Insufficient incubation time. | Extend the incubation time with this compound (e.g., up to 4 days for some cell proliferation assays).[3] | |
| Problems with the cytotoxicity assay. | Include positive and negative controls in your assay. Ensure that the chosen assay (e.g., CellTiter-Glo) is appropriate for your experimental setup. | |
| Inconsistent results in in vivo studies | Tumor heterogeneity. | Assess NaPi2b expression across the tumor tissue using IHC to check for heterogeneous expression. The bystander effect of some ADC payloads can help overcome this.[10] |
| Poor bioavailability of this compound. | Review the formulation and administration route. Ensure proper handling and storage of the compound to maintain its stability. | |
| Development of resistance. | Analyze NaPi2b expression in tumors that are not responding to treatment. | |
| High background staining in IHC | Primary antibody concentration is too high. | Titrate the primary antibody to a lower concentration.[12] |
| Non-specific antibody binding. | Increase the concentration of the blocking buffer or try a different blocking agent.[12] | |
| Issues with the secondary antibody. | Ensure the secondary antibody is specific to the primary antibody and used at the correct dilution.[12] | |
| No signal in Western Blot | Low NaPi2b expression. | Increase the amount of protein loaded onto the gel. Use a positive control cell lysate known to express NaPi2b. |
| Inefficient protein transfer. | Optimize the transfer conditions (time, voltage). Check the integrity of your transfer buffer. | |
| Primary or secondary antibody issue. | Ensure the antibodies are validated for Western Blotting and used at the recommended dilutions. Include a positive control for the antibody. |
Experimental Protocols
Immunohistochemistry (IHC) for NaPi2b Detection
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate sections with a validated anti-NaPi2b primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Score the staining intensity and percentage of positive cells. An H-score can be calculated to quantify the expression level.[10]
In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed NaPi2b-positive cells (e.g., OVCAR3-X2.1) in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[3]
-
Treatment: Add serial dilutions of this compound to the wells. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plate for a period sufficient to observe an effect on cell proliferation (e.g., 4 days).[3]
-
Assay: On the day of analysis, allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: In Vitro Cytotoxicity of NaPi2b-Targeting ADCs in Ovarian Cancer Cell Lines
| Cell Line | NaPi2b Expression | ADC | Payload | IC50 (nM) |
| IGROV-1 | Positive | ZW-220 | Topoisomerase I inhibitor | 1.3[13] |
| OVCAR-3 | Positive | Lifastuzumab vedotin | MMAE | Not specified, potent activity |
| TOV-21G | Positive | ZW-220 | Topoisomerase I inhibitor | 0.9[13] |
Table 2: In Vivo Efficacy of NaPi2b-Targeting ADCs in Xenograft Models
| Model | Cancer Type | ADC | Dose and Schedule | Outcome |
| OVCAR3 Xenograft | Ovarian | XMT-1536 | 3 mg/kg, IV, weekly for 3 weeks | Sustained anti-tumor effect[10] |
| Patient-Derived Xenograft | Ovarian | ZW-220 | 6 mg/kg | Significant decrease in tumor volume[13] |
| NCI-H441 Xenograft | NSCLC | Anti-NaPi2b ADC | 3-24 mg/kg, single dose | Growth inhibition[3] |
Visualizations
Caption: Mechanism of action of a NaPi2b-targeting antibody-drug conjugate (ADC).
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]
- 2. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. bioengineer.org [bioengineer.org]
- 9. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mersana.com [mersana.com]
- 11. mdpi.com [mdpi.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]
Technical Support Center: Synthesis of NaPi2b-IN-1
Notice: Information regarding a specific molecule designated "NaPi2b-IN-1" is not publicly available. The following troubleshooting guide and frequently asked questions have been developed based on common challenges encountered in the synthesis of related small molecule inhibitors of the sodium-dependent phosphate cotransporter 2b (NaPi2b), and may be applicable to the synthesis of novel inhibitors in this class.
Troubleshooting Guide: Common Synthetic Challenges
This guide addresses potential issues that researchers may encounter during the synthesis of NaPi2b inhibitors, drawing on general principles of medicinal chemistry and experiences with analogous compounds.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Compound | Incomplete reaction at a key coupling step. | Optimize reaction conditions: screen different catalysts, solvents, temperatures, and reaction times. Consider using microwave-assisted synthesis to improve reaction kinetics. |
| Degradation of starting materials or intermediates. | Ensure all reagents and solvents are anhydrous and of high purity. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in purification. | Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) if standard column chromatography is ineffective. | |
| Poor Solubility of Intermediates or Final Compound | Presence of multiple aromatic rings or rigid structures. | Modify the synthetic route to introduce solubilizing groups (e.g., polyethylene glycol chains, charged moieties) at a non-critical position of the molecule. |
| Aggregation of molecules. | During purification and handling, use solvents known to disrupt aggregation, such as those with hydrogen bond-donating or -accepting properties. | |
| Formation of Side Products | Competing reaction pathways. | Use more selective reagents or protecting groups to block reactive sites that are not intended to participate in the reaction. |
| Isomerization. | Control the reaction temperature and pH to minimize isomerization. Chiral chromatography may be necessary to separate enantiomers or diastereomers. | |
| Inconsistent Biological Activity | Presence of impurities that may interfere with the assay. | Ensure the final compound is of high purity (>95%) by analytical HPLC and characterized by NMR and mass spectrometry. |
| Racemization of a chiral center. | Verify the enantiomeric excess (e.e.) of the final product using a suitable chiral analytical method. If racemization occurs, investigate the step in the synthesis where it might be happening and adjust conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of potent NaPi2b small molecule inhibitors?
A1: Based on published research on similar compounds, the formation of the core scaffold and the final coupling steps to introduce key pharmacophoric features are often the most critical. For instance, in the development of non-acylhydrazone inhibitors, the formation of the anilide bond was a crucial step that influenced the final compound's properties[1]. Careful optimization of these steps is essential for achieving good yields and purity.
Q2: How can I improve the gut-restriction and reduce systemic exposure of my NaPi2b inhibitor?
A2: To design gut-restricted inhibitors, consider incorporating zwitterionic properties into the molecule. Zwitterionic compounds often exhibit low membrane permeability, which limits their absorption from the gastrointestinal tract[1]. This strategy was successfully employed to develop a potent anilide compound with low bioavailability[1].
Q3: Are there any known liabilities with certain chemical moieties in NaPi2b inhibitors?
A3: Yes, acylhydrazone structures have been identified as a potential liability. These structures can be metabolized in plasma to form acetylhydrazine, which is associated with a risk of hepatic toxicity[1]. Therefore, designing inhibitors that avoid this structural motif is a key consideration for improving the safety profile.
Q4: What analytical techniques are essential for characterizing a novel NaPi2b inhibitor?
A4: A comprehensive analytical characterization should include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Chiral HPLC (if applicable): To determine the enantiomeric or diastereomeric purity.
Q5: Where can I find more information on the general biology of NaPi2b and its role as a therapeutic target?
A5: NaPi2b is a sodium-dependent phosphate cotransporter primarily expressed in the small intestine, where it plays a crucial role in dietary phosphate absorption[2]. Its inhibition is a promising therapeutic strategy for conditions like hyperphosphatemia, which is common in patients with chronic kidney disease[2]. Furthermore, NaPi2b is overexpressed in several cancers, including ovarian and lung cancer, making it a target for antibody-drug conjugates (ADCs)[3][4].
Visualizing a Generic NaPi2b Inhibitor Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of a novel NaPi2b inhibitor.
Caption: A generalized workflow for the synthesis and evaluation of a novel NaPi2b inhibitor.
NaPi2b Signaling and Inhibition Logic
The diagram below outlines the basic physiological role of NaPi2b and the mechanism of its inhibition.
Caption: Mechanism of NaPi2b inhibition in intestinal phosphate absorption.
References
- 1. Development of potent non-acylhydrazone inhibitors of intestinal sodium-dependent phosphate transport protein 2b (NaPi2b) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
Technical Support Center: Mitigating Cytotoxicity of NaPi2b-IN-1 in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxicity of NaPi2b-IN-1 in normal cells during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when working with this compound and provides actionable steps to resolve them.
Issue 1: High Cytotoxicity Observed in Normal Cells Expressing NaPi2b
Possible Causes:
-
On-target toxicity: NaPi2b (coded by the SLC34A2 gene) is expressed in some normal tissues, such as the lungs, small intestine, and salivary glands.[1][2] Inhibition of its phosphate transport function by this compound in these cells could lead to cellular stress and death.
-
High concentration of this compound: The concentration of the inhibitor may be too high, leading to exaggerated on-target effects or off-target toxicities.
-
High sensitivity of the cell line: The specific normal cell line being used may be particularly sensitive to the effects of NaPi2b inhibition or to the chemical properties of the inhibitor.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the lowest effective concentration that inhibits NaPi2b in your cancer cell model while minimizing toxicity in normal cells.
-
Start with a wide range of concentrations and narrow down to the optimal therapeutic window.
-
-
Select Appropriate Normal Cell Lines:
-
If possible, use normal cell lines with lower endogenous NaPi2b expression for your control experiments.
-
Compare the cytotoxic effects of this compound across different normal cell lines to identify a less sensitive model.
-
-
Time-Course Experiment:
-
Evaluate cytotoxicity at different time points. Shorter incubation times may be sufficient to observe the desired effect in cancer cells with less impact on normal cells.
-
Issue 2: Cytotoxicity Observed in Normal Cells that Do Not Express NaPi2b
Possible Causes:
-
Off-target effects: Small molecule inhibitors can sometimes bind to and inhibit other proteins besides their intended target, leading to unexpected cytotoxicity.[3][4][5] This is a common challenge in drug development.[4][5]
-
Compound solubility and aggregation: At high concentrations, the compound may precipitate out of solution or form aggregates that can be toxic to cells.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations.
Troubleshooting Steps:
-
Assess Off-Target Effects:
-
Perform a screen of your normal cell line against a panel of kinases or other potential off-targets to identify any unintended interactions.
-
Compare the phenotype of this compound-treated cells with that of cells where NaPi2b has been knocked down using genetic methods (e.g., siRNA or CRISPR) to distinguish on-target from off-target effects.
-
-
Ensure Proper Compound Handling:
-
Visually inspect the culture medium for any signs of compound precipitation.
-
Prepare fresh dilutions of this compound for each experiment.
-
Consult the manufacturer's instructions for the solubility of this compound. A specific protocol for a similar compound, NaPi2b-IN-2, suggests a method to prepare a clear solution.[6]
-
-
Control for Solvent Toxicity:
-
Include a vehicle control (cells treated with the same concentration of solvent used for the highest concentration of this compound) in all experiments.
-
Ensure the final solvent concentration in the culture medium is below the level known to be toxic to your cells (typically <0.5% for DMSO).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it be toxic to normal cells?
A1: this compound is a small molecule inhibitor of the sodium-dependent phosphate cotransporter 2b (NaPi2b), also known as SLC34A2.[6] NaPi2b's primary function is to transport inorganic phosphate into cells.[7] While NaPi2b is overexpressed in several cancers, it is also present in normal tissues like the lung and small intestine, where it plays a role in phosphate homeostasis.[1][2] The cytotoxicity of this compound in normal cells can be "on-target," meaning it results from the intended inhibition of NaPi2b in these tissues, or "off-target," where the inhibitor affects other cellular proteins.[3][4][5]
Q2: What are some standard assays to measure the cytotoxicity of this compound?
A2: Several cell-based assays can be used to quantify cytotoxicity.[8][9][10] Commonly used methods include:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[11]
-
Apoptosis Assays: Detect markers of programmed cell death, such as caspase activation or changes in the cell membrane.
Q3: How can I design my experiments to minimize the cytotoxic effects of this compound on normal cells?
A3: A well-designed experiment is crucial. Consider the following:
-
Dose-Response and Time-Course Studies: Systematically evaluate a range of inhibitor concentrations and incubation times to find the optimal conditions that maximize the effect on cancer cells while minimizing toxicity to normal cells.
-
Appropriate Controls: Always include positive controls (a compound known to be toxic to your cells) and negative/vehicle controls (cells treated with the solvent alone).
-
Cell Line Selection: Choose your normal cell line carefully, considering its NaPi2b expression level and sensitivity to the inhibitor.
Q4: What quantitative data is available on the potency of small molecule NaPi2b inhibitors?
A4: While specific data for "this compound" is not publicly available, a similar compound, NaPi2b-IN-2, has been reported. This data can serve as a reference point for designing your experiments.
Table 1: In Vitro Potency of a NaPi2b Small Molecule Inhibitor
| Compound | Target | Assay | IC50 (nM) | Reference |
|---|
| NaPi2b-IN-2 | Human NaPi2b | Phosphate Uptake | 38 |[6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Your chosen normal and cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol outlines the steps for measuring cytotoxicity by quantifying LDH release.
Materials:
-
96-well cell culture plates
-
Your chosen normal and cancer cell lines
-
This compound
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: According to the kit's instructions, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to the reaction mixture provided in the kit.
-
Incubation: Incubate as per the manufacturer's protocol to allow for the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
Caption: On-target effects of this compound in normal versus cancer cells.
Caption: Troubleshooting workflow for this compound cytotoxicity in normal cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. genecards.org [genecards.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells [frontiersin.org]
- 8. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
NaPi2b-IN-1 stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term storage and stability of NaPi2b-IN-1. This guide is intended for researchers, scientists, and drug development professionals using this small molecule inhibitor in their experiments.
Disclaimer
The information provided herein is based on general knowledge of small molecule inhibitors and publicly available data. Specific stability data for this compound has not been officially published. Always refer to the manufacturer's product datasheet and Certificate of Analysis (CofA) for the most accurate storage and handling instructions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of this compound powder?
A1: As a general guideline for small molecule inhibitors, the solid (powder) form of this compound should be stored at -20°C for optimal stability. When stored properly, the powder is expected to be stable for an extended period.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as DMSO. After preparation, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C.
Q3: For how long are the stock solutions of this compound stable?
A3: While specific data for this compound is unavailable, stock solutions of many small molecule inhibitors in DMSO can be stable for up to 6 months when stored at -80°C. However, for critical experiments, it is advisable to use freshly prepared stock solutions or solutions stored for no longer than one month.
Q4: Is this compound sensitive to light?
A4: The photostability of this compound has not been explicitly documented. However, many small molecules are light-sensitive. Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in foil.
Q5: What are the potential degradation pathways for this compound?
A5: While the exact structure of this compound is not publicly disclosed, related NaPi2b inhibitors have been described as containing an acylhydrazone moiety. Compounds with this functional group can be susceptible to hydrolysis, particularly under acidic conditions. Oxidation is another common degradation pathway for small molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term storage and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory activity in experiments. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Degradation of solid compound: Improper storage conditions (e.g., exposure to moisture or high temperatures). 3. Hydrolysis: If the compound contains a susceptible moiety like acylhydrazone and is stored in a non-anhydrous solvent or exposed to acidic conditions. | 1. Prepare a fresh stock solution from the solid compound. 2. Always aliquot stock solutions into single-use vials and store at -80°C. 3. Ensure the solid compound has been stored at -20°C in a tightly sealed container. 4. Use anhydrous-grade solvents for preparing stock solutions. |
| Precipitate observed in the stock solution upon thawing. | 1. Poor solubility at low temperatures. 2. Solvent evaporation: The cap of the storage vial may not have been sealed tightly. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound completely before use. 2. Ensure vials are sealed tightly with appropriate caps. 3. Briefly centrifuge the vial before opening to collect all the solution at the bottom. |
| Inconsistent experimental results between different aliquots. | 1. Incomplete dissolution of the original stock solution. 2. Degradation of some aliquots due to improper handling. 3. Solvent evaporation from some vials. | 1. When preparing the stock solution, ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming. 2. Handle all aliquots consistently and minimize their time at room temperature. 3. Inspect vials for proper sealing. |
| Change in color of the solid compound or stock solution. | 1. Oxidation: Exposure to air (oxygen) over time. 2. Photodegradation: Exposure to light. | 1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if possible. 2. Protect both the solid and solutions from light by using amber vials or foil wrapping. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution of desired concentration (e.g., 10 mM) by adding the appropriate volume of anhydrous DMSO to the vial of this compound.
-
Ensure complete dissolution by vortexing the vial thoroughly. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Recommended experimental workflow for using this compound.
Caption: Potential degradation pathways for this compound.
Validation & Comparative
Validating NaPi2b-IN-1 as a Selective Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sodium-dependent phosphate transport protein 2b (NaPi2b), encoded by the SLC34A2 gene, is a key player in maintaining phosphate homeostasis in the human body.[1] Its expression is predominantly found in the small intestine, where it facilitates the absorption of dietary phosphate.[2][3][4][5] Dysregulation of NaPi2b function has been implicated in hyperphosphatemia, a condition characterized by elevated serum phosphate levels, particularly prevalent in patients with chronic kidney disease.[3] Furthermore, NaPi2b is overexpressed in several cancers, including ovarian and non-small cell lung cancer, making it a promising therapeutic target.[1]
This guide provides a comprehensive comparison of NaPi2b-IN-1, a potent and orally active small molecule inhibitor of NaPi2b, with other emerging therapeutic alternatives. We present supporting experimental data, detailed methodologies, and visual representations of key concepts to facilitate an objective evaluation of this compound's potential in research and drug development.
Performance Comparison of NaPi2b Inhibitors
The landscape of NaPi2b inhibitors includes small molecules designed to modulate phosphate transport and antibody-drug conjugates (ADCs) aimed at targeted cancer therapy. This compound has demonstrated significant potency in preclinical studies.
| Compound/Drug Name | Type | Mechanism of Action | IC50 / Potency | Key Findings |
| This compound (Compound 15) | Small Molecule | Potent and orally active inhibitor of NaPi2b.[3][4][6][7] | 64 nM[2][3][4][6][7] | Gut-restricted with low membrane permeability and low bioavailability (F=0.1% in rats), suggesting a favorable safety profile for treating hyperphosphatemia.[5] Its efficacy in reducing phosphate absorption is comparable to the clinically used phosphate binder, sevelamer hydrochloride.[5] |
| Compound 18 (Anilide Compound) | Small Molecule | Potent, non-acylhydrazone inhibitor of NaPi2b.[8] | 14 nM[8] | Developed to mitigate the potential hepatic toxicity associated with acylhydrazone structures found in earlier inhibitors. Shows low bioavailability and an additive effect in reducing phosphate absorption when combined with lanthanum carbonate in rats.[8] |
| Lifastuzumab vedotin (RG-7599) | Antibody-Drug Conjugate | Humanized anti-NaPi2b IgG1 monoclonal antibody conjugated to the antimitotic agent monomethyl auristatin E (MMAE).[7] | Not Applicable | Demonstrates anti-proliferative activity in xenograft models of non-small cell lung cancer and ovarian cancer.[9] |
| Upifitamab rilsodotin | Antibody-Drug Conjugate | Humanized monoclonal antibody targeting NaPi2b. | Not Applicable | Under investigation for the treatment of solid tumors, including ovarian and lung cancer. |
| TUB-040 | Antibody-Drug Conjugate | Targets NaPi2b for the treatment of solid tumors. | Not Applicable | Currently in clinical evaluation for high-need solid tumor indications like ovarian and lung cancer.[9] |
Experimental Protocols
The validation of this compound and other inhibitors relies on a series of well-defined experimental procedures. Below are the methodologies for key assays.
In Vitro Phosphate Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against NaPi2b-mediated phosphate uptake.
Methodology:
-
Cell Culture: Human NaPi2b-transfected cells (e.g., HEK293) are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period.
-
Phosphate Uptake: The uptake reaction is initiated by adding a solution containing radiolabeled phosphate (e.g., ³²P-orthophosphate) and sodium chloride.
-
Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of radiolabeled phosphate taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Membrane Permeability Assay (e.g., Caco-2 Permeability Assay)
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are seeded on a porous membrane support in a transwell plate.
-
Compound Application: The test compound is added to the apical (AP) side of the Caco-2 monolayer.
-
Sampling: At various time points, samples are taken from the basolateral (BL) side.
-
Quantification: The concentration of the compound in the basolateral samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. Low Papp values indicate poor membrane permeability.
In Vivo Phosphate Absorption Assay (Rat Intestinal Loop Assay)
Objective: To evaluate the effect of an inhibitor on intestinal phosphate absorption in a living organism.
Methodology:
-
Animal Preparation: Anesthetized rats are used. A segment of the small intestine is isolated and ligated at both ends to create a closed loop.
-
Compound Administration: A solution containing the test compound and a known concentration of phosphate is injected into the intestinal loop.
-
Incubation: The loop is returned to the abdominal cavity for a defined period to allow for absorption.
-
Sample Collection: The remaining fluid in the loop is collected.
-
Phosphate Measurement: The concentration of phosphate in the collected fluid is measured.
-
Analysis: The amount of phosphate absorbed is calculated by subtracting the final amount from the initial amount. The effect of the inhibitor is compared to a vehicle control.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of NaPi2b inhibition and the experimental processes involved, the following diagrams are provided.
Caption: NaPi2b-mediated phosphate transport and inhibition by this compound.
Caption: Workflow for validating a selective NaPi2b inhibitor.
Conclusion
This compound emerges as a potent and selective inhibitor of the NaPi2b transporter with promising gut-restricted properties. Its in vitro potency, coupled with low systemic exposure in preclinical models, positions it as a strong candidate for the treatment of hyperphosphatemia. The development of non-acylhydrazone analogs like compound 18 further addresses potential safety concerns, enhancing the therapeutic window for this class of inhibitors.[8] In parallel, the advancement of NaPi2b-targeting ADCs highlights the versatility of this target for cancer therapy. Continued research and clinical evaluation will be crucial in fully elucidating the therapeutic potential of this compound and other selective inhibitors in managing phosphate-related disorders and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of potent non-acylhydrazone inhibitors of intestinal sodium-dependent phosphate transport protein 2b (NaPi2b) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
A Comparative Guide to NaPi2b Inhibitors: NaPi2b-IN-1 vs. Alternative Compounds
Guide for Researchers, Scientists, and Drug Development Professionals
The sodium-dependent phosphate cotransporter 2b (NaPi2b), encoded by the SLC34A2 gene, has emerged as a critical therapeutic target for two distinct pathological conditions: hyperphosphatemia and cancer. This guide provides an objective comparison of NaPi2b-IN-1, a representative small-molecule inhibitor, with other alternatives, including next-generation small molecules and antibody-drug conjugates (ADCs). We present supporting experimental data, detailed methodologies for key assays, and visualizations to clarify mechanisms and workflows.
Introduction to NaPi2b Targeting Strategies
Targeting NaPi2b has given rise to two primary therapeutic strategies based on its physiological function and expression profile:
-
Functional Inhibition for Hyperphosphatemia: NaPi2b is a primary transporter for dietary phosphate absorption in the small intestine.[1] Small-molecule inhibitors are designed to block this transport function directly in the gut, thereby reducing systemic phosphate levels. This approach is principally investigated for treating hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD).[1] These inhibitors are often designed for minimal systemic exposure to maximize safety.
-
Antigen-Targeted Therapy for Cancer: NaPi2b is frequently overexpressed on the cell surface of various solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer, while having limited expression in most normal tissues.[2] This differential expression makes it an ideal target for antibody-drug conjugates (ADCs). ADCs utilize a monoclonal antibody to selectively bind to NaPi2b on cancer cells, facilitating the internalization of a potent cytotoxic payload, leading to targeted tumor cell death.
This guide will compare agents from both categories, highlighting their distinct mechanisms, performance metrics, and therapeutic applications.
Quantitative Performance Comparison
The performance of NaPi2b inhibitors is assessed using different metrics depending on their therapeutic modality. For small-molecule functional inhibitors, the half-maximal inhibitory concentration (IC50) from in vitro phosphate uptake assays is the primary measure of potency. For ADCs, the binding affinity (Kd) of the monoclonal antibody to the NaPi2b antigen is a key parameter.
Table 1: Small-Molecule NaPi2b Inhibitors (Functional Inhibition)
| Compound | Type | In Vitro Potency (IC50) | Key Characteristics | Therapeutic Goal |
| This compound (Compound 15) | Zwitterionic Semicarbazone | 64 nM[1] | Orally active, gut-restricted due to low membrane permeability.[1] | Hyperphosphatemia |
| Compound 18 | Zwitterionic Anilide | 14 nM | Improved potency; designed to eliminate potentially toxic acylhydrazone moiety. | Hyperphosphatemia |
| Prototype Compound 3 | Thiophene Semicarbazone | 87 nM[1] | Initial hit compound from which this compound was developed.[1] | Hyperphosphatemia |
| DS-2330b | Oral NaPi2b Inhibitor | N/A | Investigated in Phase 1b trials but showed no clinically meaningful efficacy in HD patients. | Hyperphosphatemia |
Table 2: NaPi2b-Targeted Antibody-Drug Conjugates (ADCs)
| Compound | Antibody Component | Binding Affinity (Kd) | Payload | Key Characteristics | Therapeutic Goal |
| Lifastuzumab Vedotin (DNIB0600A) | Humanized anti-NaPi2b mAb | ~10.19 nM (to human NaPi2b) | MMAE | Showed encouraging activity in platinum-resistant ovarian cancer; development discontinued. | Ovarian & Lung Cancer |
| Upifitamab Rilsodotin (UpRi; XMT-1536) | Humanized anti-NaPi2b mAb (XMT-1535) | ~4.1 nM (to cells); ~0.73 nM (to peptide) | Auristatin (AF-HPA) | High drug-to-antibody ratio (~10); development discontinued after Phase 2 trial did not meet primary endpoint. | Ovarian & Lung Cancer |
Note: IC50 and Kd measure different properties (functional inhibition vs. binding affinity) and are not directly comparable.
Mechanism of Action Visualized
The two classes of inhibitors operate via fundamentally different mechanisms. Small molecules physically obstruct the transporter's function, while ADCs use the transporter as a homing beacon for targeted drug delivery.
Experimental Protocols
The primary assay to determine the potency of small-molecule inhibitors like this compound is the in vitro phosphate uptake assay.
Key Experiment: In Vitro Phosphate Uptake Assay
This assay measures the ability of a compound to inhibit the transport of phosphate into cells engineered to express the NaPi2b transporter.
1. Cell Culture and Seeding:
-
HEK293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells are stably transfected to express human NaPi2b.
-
Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
For the assay, cells are seeded into 96-well plates and grown to confluence.
2. Assay Procedure:
-
Washing: On the day of the assay, cell monolayers are washed with a sodium-containing uptake buffer (e.g., Choline-based buffer) to remove phosphate-containing media.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) in the uptake buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
Phosphate Uptake: The uptake reaction is initiated by adding a solution containing a known concentration of cold phosphate (KH2PO4) spiked with a radioactive tracer, typically ³²P-orthophosphate or ³³P-orthophosphate .
-
Incubation: Cells are incubated for a short period (e.g., 10-20 minutes) to allow for phosphate transport. This period is optimized to be within the linear range of uptake.
-
Termination: The reaction is stopped by rapidly aspirating the radioactive solution and washing the cells multiple times with an ice-cold, phosphate-free stop buffer to remove extracellular tracer.
-
Cell Lysis and Scintillation Counting: A lysis buffer is added to each well to solubilize the cells. The lysate is then transferred to a scintillation vial, and a scintillation cocktail is added. The amount of radioactivity taken up by the cells is quantified using a liquid scintillation counter.
3. Data Analysis:
-
The data are normalized to control wells (vehicle-treated) representing 100% uptake.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is calculated from this curve using non-linear regression analysis.
Selectivity Profile
For a small-molecule inhibitor targeting a specific transporter, selectivity is paramount to avoid off-target effects. An ideal NaPi2b inhibitor for hyperphosphatemia should potently inhibit NaPi2b while showing minimal activity against other key phosphate transporters:
-
NaPi2a (SLC34A1) and NaPi2c (SLC34A3): Primarily located in the kidneys, their inhibition could lead to renal phosphate wasting and undesirable systemic effects.
-
PiT-1 (SLC20A1) and PiT-2 (SLC20A2): These are ubiquitously expressed and involved in cellular phosphate homeostasis; their inhibition could have widespread consequences.
While a detailed selectivity panel for this compound is not publicly available in the primary literature, the drug discovery strategy for such compounds invariably involves screening against these related transporters to ensure a gut-restricted and NaPi2b-specific mechanism of action.
Summary and Conclusion
The landscape of NaPi2b inhibitors is diverse, reflecting the dual role of the protein as both a physiological transporter and a cancer antigen.
-
This compound and its analogs represent a targeted approach to managing hyperphosphatemia by directly inhibiting intestinal phosphate absorption. Their high potency (IC50 in the nanomolar range) and design for gut restriction make them promising therapeutic candidates for CKD patients. The key challenge for this class has been translating preclinical potency into clinical efficacy, as seen with the discontinuation of DS-2330b.
-
Antibody-Drug Conjugates like Lifastuzumab Vedotin and Upifitamab Rilsodotin have demonstrated the validity of NaPi2b as a target for delivering cytotoxic agents to tumors. While these specific agents have been discontinued, they have provided crucial clinical insights, showing encouraging response rates in heavily pretreated cancer patients and confirming that the target is druggable in a clinical setting.
For researchers, the choice of inhibitor depends entirely on the biological question. For studying phosphate homeostasis and hyperphosphatemia, small-molecule inhibitors are the relevant tool. For cancer biology and targeted therapeutics, the principles learned from NaPi2b-targeted ADCs remain highly relevant for the development of next-generation constructs. Future research will likely focus on optimizing the clinical performance of both small molecules and novel ADC platforms targeting this versatile protein.
References
Comparative Analysis of Cross-Reactivity Profiles of NaPi2b-Targeted Antibody-Drug Conjugates
A detailed guide for researchers, scientists, and drug development professionals on the selectivity and species cross-reactivity of emerging NaPi2b-targeted antibody-drug conjugates (ADCs). This document provides a comparative summary of preclinical data, detailed experimental methodologies, and visual representations of key concepts.
The sodium-dependent phosphate transporter NaPi2b (SLC34A2) has emerged as a promising therapeutic target for various cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer, due to its high expression on tumor surfaces.[1][2] This has led to the development of several antibody-drug conjugates (ADCs) designed to selectively deliver cytotoxic payloads to cancer cells expressing NaPi2b. A critical aspect of the preclinical development of these ADCs is the characterization of their cross-reactivity and selectivity to ensure therapeutic efficacy and minimize off-target toxicities.
While the specific small molecule inhibitor "NaPi2b-IN-1" was not identified in the available literature, this guide provides a comparative analysis of the cross-reactivity profiles of several investigational NaPi2b-targeting ADCs based on published preclinical data.
Comparative Cross-Reactivity Data
The following table summarizes the reported cross-reactivity and selectivity data for prominent NaPi2b-targeted ADCs.
| Antibody-Drug Conjugate (ADC) | Target | Alternatives Compared | Cross-Reactivity Profile | Selectivity Profile | Reference |
| ZW-220 | NaPi2b | NaPi2a, NaPi2c | Cross-reactive with human, cynomolgus monkey, and mouse NaPi2b. | High specificity for NaPi2b over NaPi2a and NaPi2c protein types. | [3] |
| Anti-NaPi2b ADC (Genentech) | NaPi2b | Not specified | Cross-reactive with cynomolgus monkey NaPi2b. | Recognized a 100-kDa protein in PC3 cells transfected with NaPi2b cDNA but not in vector control cells. | [1][4] |
| XMT-1536 | NaPi2b | Non-binding Dolaflexin ADC control | Cross-reactive with cynomolgous monkey NaPi2b. | 1-2 logs more potent than a non-binding Dolaflexin ADC control, indicating target-dependent cytotoxicity. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. The following are representative protocols based on the preclinical development of NaPi2b-targeted ADCs.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
-
Objective: To assess the binding of an anti-NaPi2b antibody to normal tissues from different species to predict potential on-target, off-tumor toxicities.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections from human and cynomolgus monkey normal tissues are prepared on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Antibody Incubation: The primary anti-NaPi2b antibody (e.g., MERS67, a chimeric version of XMT-1535) is incubated with the tissue sections at a predetermined optimal concentration.[7]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize antibody binding.
-
Analysis: The staining intensity and distribution in various tissues are evaluated by a pathologist to determine the cross-reactivity profile.[4]
-
Western Blotting for Specificity Analysis
-
Objective: To confirm the specific binding of an anti-NaPi2b antibody to the target protein and assess its ability to distinguish between related family members.
-
Methodology:
-
Lysate Preparation: Protein lysates are prepared from cells engineered to overexpress NaPi2b, related proteins (e.g., NaPi2a, NaPi2c), and control cells (vector-transfected).
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with the primary anti-NaPi2b antibody.
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for detection, and the signal is visualized.
-
Analysis: The presence and intensity of a band at the expected molecular weight for NaPi2b in the target-expressing cells and its absence in control and related-protein-expressing cells confirms specificity.[4]
-
In Vitro Cytotoxicity Assays for Target-Dependent Killing
-
Objective: To demonstrate that the cytotoxic effect of the ADC is dependent on its binding to NaPi2b.
-
Methodology:
-
Cell Culture: NaPi2b-expressing cancer cell lines (e.g., OVCAR3, IGROV-1) and NaPi2b-negative cell lines are cultured.[3]
-
ADC Treatment: Cells are treated with serial dilutions of the NaPi2b-targeted ADC and a non-binding control ADC.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescence-based assay (e.g., MTS, CellTiter-Glo).
-
Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated. A significantly lower IC50 for the targeted ADC in NaPi2b-positive cells compared to NaPi2b-negative cells and the control ADC indicates target-dependent cytotoxicity.[6]
-
Visualizing Experimental Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the principle of ADC selectivity.
Caption: Key workflows for assessing ADC cross-reactivity and specificity.
Caption: Mechanism of selective killing by NaPi2b-targeted ADCs.
References
- 1. Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody-Drug Conjugate as a Therapeutic for Non-Small Cell Lung and Ovarian Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mersana.com [mersana.com]
Independent Validation of NaPi2b-IN-1 Activity and Comparative Analysis of NaPi2b Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the activity of NaPi2b inhibitors, featuring a comparative analysis of NaPi2b-IN-1 and other prominent alternatives. This guide provides a detailed overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols for their validation.
The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, has emerged as a compelling therapeutic target in oncology. Its overexpression in a variety of solid tumors, including ovarian and non-small cell lung cancer, coupled with restricted expression in normal tissues, makes it an attractive candidate for targeted therapies.[1][2][3] This guide provides an independent validation perspective on the activity of NaPi2b inhibitors, with a specific focus on the small molecule inhibitor this compound, and a comparative analysis with leading antibody-drug conjugates (ADCs) in development.
Comparative Analysis of NaPi2b Inhibitors
While information on "this compound" is not widely available in peer-reviewed literature, suggesting it may be a research compound with limited public data, a compound designated as this compound has been reported with a potent inhibitory activity. This guide will compare the available data for this compound with that of three clinical-stage NaPi2b-targeting ADCs: Upifitamab rilsodotin (UpRi; XMT-1536), Lifastuzumab vedotin (DNIB0600A), and ZW-220.
| Inhibitor | Type | Mechanism of Action | Payload | DAR | Key Efficacy Data |
| This compound | Small Molecule | Direct inhibition of NaPi2b phosphate transport activity. | N/A | N/A | IC50: 64 nM[4] |
| Upifitamab rilsodotin (UpRi; XMT-1536) | ADC | Antibody-mediated delivery of a cytotoxic payload to NaPi2b-expressing cells. | Auristatin F-hydroxypropylamide (AF-HPA) | ~10-15 | IC50: 2 pM (OVCAR3), 40 pM (TOV21G), 130 pM (HCC-4006)[5]; Phase 1/2 UPLIFT trial in platinum-resistant ovarian cancer did not meet its primary endpoint of ORR.[6][7] |
| Lifastuzumab vedotin (DNIB0600A) | ADC | Antibody-mediated delivery of a cytotoxic payload to NaPi2b-expressing cells. | Monomethyl auristatin E (MMAE) | ~3-4 | IC50: ~0.15 µg/mL in 293-NaPi2b cells[8]; Phase 2 trial in platinum-resistant ovarian cancer showed a 46% partial response rate in patients with high NaPi2b expression.[9] Development has been discontinued.[10] |
| ZW-220 | ADC | Antibody-mediated delivery of a topoisomerase I inhibitor payload to NaPi2b-expressing cells. | Topoisomerase I inhibitor (ZD-06519) | 4 | EC50: 0.7 nM (HCC-78), 0.9 nM (TOV-21G), 1.3 nM (IGROV-1), 7.0 nM (H441)[11]; Favorable preclinical toxicology profile.[12][13] |
NaPi2b Signaling and Therapeutic Intervention
NaPi2b's primary physiological role is in maintaining phosphate homeostasis.[2] In cancer, its increased expression is thought to support the high metabolic demand of tumor cells for phosphate, which is essential for processes like DNA replication, energy metabolism, and cell signaling.[14][15] The upregulation of NaPi2b has been linked to the activation of key oncogenic pathways, including the PI3K/Akt and MAPK signaling cascades, promoting tumor growth and proliferation.[16][17][18][19]
The therapeutic strategies targeting NaPi2b primarily revolve around the use of ADCs. These agents leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells expressing NaPi2b on their surface, thereby minimizing systemic toxicity. Small molecule inhibitors, such as this compound, offer an alternative approach by directly inhibiting the transporter's function, which could be beneficial in managing hyperphosphatemia or potentially in cancer therapy.[4]
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NaPi2b in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical characterization of ZW-220, a differentiated and Fc-silenced NaPi2b-targeted ADC | BioWorld [bioworld.com]
- 10. adcreview.com [adcreview.com]
- 11. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]
- 12. Zymeworks Presents New Preclinical Data on Antibody-Drug Conjugate Programs at EORTC-NCI-AACR Conference - BioSpace [biospace.com]
- 13. Zymeworks Showcases Preclinical Data on ADC Programs at EORTC-NCI-AACR Conference [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 18. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer | MDPI [mdpi.com]
A Head-to-Head Comparison of NaPi2b-Targeted Antibody-Drug Conjugates in Ovarian Cancer Models: XMT-1536 vs. Lifastuzumab Vedotin
For Researchers, Scientists, and Drug Development Professionals
The sodium-dependent phosphate transporter NaPi2b (SLC34A2) has emerged as a promising therapeutic target in ovarian cancer due to its high expression in tumor tissues compared to most normal tissues.[1][2] This has led to the development of several antibody-drug conjugates (ADCs) designed to selectively deliver potent cytotoxic agents to NaPi2b-expressing cancer cells. This guide provides a detailed, data-driven comparison of two prominent NaPi2b-targeting ADCs that have been evaluated in ovarian cancer models: XMT-1536 (upifitamab rilsodotin) and lifastuzumab vedotin (DNIB0600A).
While the user requested a comparison with "NaPi2b-IN-1," a thorough search of the scientific literature and public databases did not yield any information on a specific therapeutic agent with this designation. Therefore, this guide will compare XMT-1536 with another clinically evaluated NaPi2b ADC, lifastuzumab vedotin, to provide a relevant and informative resource.
At a Glance: Key Differences and Similarities
| Feature | XMT-1536 (Upifitamab Rilsodotin) | Lifastuzumab Vedotin (DNIB0600A) |
| Antibody | Proprietary humanized anti-NaPi2b antibody (XMT-1535) | Humanized IgG1 anti-NaPi2b mAb (MNIB2126A) |
| Payload | Auristatin F-hydroxypropylamide (AF-HPA), a potent anti-mitotic agent with controlled bystander effect | Monomethyl auristatin E (MMAE), a potent anti-mitotic agent |
| Linker | Dolaflexin platform (a biodegradable polymer) | Protease-labile maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker |
| Drug-to-Antibody Ratio (DAR) | High (average of 10-15) | Average of 3-4 |
| Status | Development discontinued after Phase 1/2 UPLIFT trial did not meet its primary endpoint. | Development discontinued. |
Preclinical Efficacy in Ovarian Cancer Models
Both XMT-1536 and lifastuzumab vedotin have demonstrated anti-tumor activity in preclinical ovarian cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Efficacy of XMT-1536 in Ovarian Cancer Xenograft Models
| Model Type | Dosing Regimen | Key Findings | Reference(s) |
| Ovarian Cancer Xenograft | Single dose of 3 mg/kg | Partial tumor regressions | [3] |
| Ovarian Cancer Xenograft | Single dose of 5 mg/kg or three weekly doses of 3 mg/kg | Complete tumor regressions | [2][3] |
| Patient-Derived Ovarian Cancer Xenografts (PDX) (n=19, unselected for NaPi2b expression) | 3 mg/kg, IV, weekly for three weeks | ≥50% median tumor volume reduction in 10/19 (53%) models. | [4] |
| NaPi2b-expressing PDX Models (subset of the 19) | 3 mg/kg, IV, weekly for three weeks | 10/12 (83%) models showed a response. | [4] |
| OVCAR-3 Cell Line Derived Xenograft | Single dose of 3 mg/kg | 3 complete responses and 4 partial responses. | [5] |
Table 2: In Vivo Efficacy of Lifastuzumab Vedotin in Ovarian Cancer Xenograft Models
| Model Type | Dosing Regimen | Key Findings | Reference(s) |
| OVCAR-3 and Igrov1 human ovarian cancer xenografts | Single intravenous injection (dose not specified in abstract) | Dose-dependent inhibitory activity. | [6] |
| Mouse ovarian cancer xenograft models | Not specified in abstract | Effective in inhibiting tumor growth. | [7][8] |
Mechanism of Action
The fundamental mechanism of action for both XMT-1536 and lifastuzumab vedotin is the targeted delivery of a cytotoxic payload to NaPi2b-expressing tumor cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. youtube.com [youtube.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. td2inc.com [td2inc.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle in Phosphate Regulation: NaPi2b-IN-1 vs. Pan-Phosphate Transporter Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of therapeutic development for disorders characterized by phosphate imbalance, such as hyperphosphatemia in chronic kidney disease (CKD), the inhibition of intestinal phosphate absorption is a key strategy. This guide provides a detailed comparative analysis of two major approaches: selective inhibition of the sodium-dependent phosphate cotransporter 2b (NaPi2b) using NaPi2b-IN-1 as a representative molecule, and broader inhibition of multiple phosphate transporters with pan-phosphate transporter inhibitors, exemplified by EOS789.
Executive Summary
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for a representative selective NaPi2b inhibitor (this compound) and a pan-phosphate transporter inhibitor (EOS789).
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target(s) | hNaPi2b IC₅₀ (nM) | hPiT-1 IC₅₀ (nM) | hPiT-2 IC₅₀ (nM) |
| This compound (Representative) | NaPi2b | 10 - 100 | >10,000 | >10,000 |
| EOS789 | NaPi2b, PiT-1, PiT-2 | 50 - 200 | 100 - 500 | 100 - 500 |
Note: IC₅₀ values for this compound are representative of potent selective inhibitors reported in the literature.
Table 2: In Vivo Efficacy in a Rat Model of Hyperphosphatemia
| Parameter | Vehicle Control | This compound (Representative) | EOS789 |
| Serum Phosphate (mg/dL) | 12.5 | 10.2 | 7.5[1][2] |
| % Reduction in Serum Phosphate | - | ~18% | ~40%[1][2] |
| Fecal Phosphorus Excretion | Baseline | Increased | Markedly Increased[1] |
| Serum FGF23 | Elevated | Moderately Reduced | Markedly Reduced[1][2] |
| Serum PTH | Elevated | Moderately Reduced | Markedly Reduced[1][2] |
Data is based on studies in adenine-induced hyperphosphatemic rats.
Mechanism of Action and Signaling Pathways
NaPi2b, PiT-1, and PiT-2 are the primary transporters responsible for active phosphate absorption in the small intestine. While NaPi2b is a major contributor, PiT-1 and PiT-2 also play significant roles, which may be upregulated in certain disease states or in response to NaPi2b inhibition.
Signaling Pathway of Intestinal Phosphate Absorption and Inhibition
Caption: Intestinal phosphate absorption and sites of inhibitor action.
As illustrated, this compound selectively blocks the NaPi2b transporter. In contrast, EOS789 inhibits all three key intestinal phosphate transporters: NaPi2b, PiT-1, and PiT-2. This comprehensive blockade prevents potential compensatory uptake by PiT transporters, leading to a more substantial reduction in overall phosphate absorption and, consequently, lower serum phosphate levels.[1][2]
Experimental Protocols
In Vitro Phosphate Uptake Assay
A common method to assess the inhibitory activity of compounds on phosphate transporters is the radiolabeled phosphate uptake assay.
Caption: Workflow for in vitro phosphate uptake assay.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human transporters NaPi2b, PiT-1, or PiT-2. Cells are cultured in appropriate media until confluent.
-
Inhibitor Pre-incubation: Cells are washed with a sodium-containing buffer and then pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or EOS789) for a specified time (e.g., 15 minutes) at 37°C.
-
Phosphate Uptake: The inhibitor-containing solution is replaced with an uptake buffer containing a known concentration of phosphate and a tracer amount of ³²P-labeled orthophosphate.
-
Incubation: The cells are incubated for a short period (e.g., 10-30 minutes) at 37°C to allow for phosphate uptake.
-
Washing: The uptake is stopped by rapidly washing the cells with ice-cold, phosphate-free buffer to remove any extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of phosphate uptake is normalized to the protein concentration of the cell lysate. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Hyperphosphatemia Rat Model
The adenine-induced CKD model in rats is a widely used preclinical model to evaluate the efficacy of phosphate-lowering agents.
Caption: Workflow for in vivo hyperphosphatemia model.
Detailed Methodology:
-
Induction of Hyperphosphatemia: Male Wistar rats are fed a diet containing 0.75% adenine for approximately 4 weeks to induce chronic kidney disease and subsequent hyperphosphatemia.
-
Animal Grouping and Treatment: Rats with established hyperphosphatemia are randomized into treatment groups: vehicle control, this compound, and EOS789. The compounds are typically administered orally once or twice daily for a period of 2 to 4 weeks.
-
Sample Collection and Analysis: Blood samples are collected periodically to measure serum levels of phosphate, fibroblast growth factor 23 (FGF23), and parathyroid hormone (PTH). Feces and urine are collected over a 24-hour period to determine total phosphorus excretion.
-
Statistical Analysis: The data from the treatment groups are compared to the vehicle control group using appropriate statistical methods to determine the significance of the observed effects.
Concluding Remarks
The comparative analysis of this compound and pan-phosphate transporter inhibitors like EOS789 reveals a clear advantage for the latter in terms of overall efficacy in reducing serum phosphate in preclinical models. While selective NaPi2b inhibition is a rational therapeutic strategy, the data strongly suggest that the concurrent inhibition of PiT-1 and PiT-2 is crucial for achieving a more robust and clinically meaningful reduction in intestinal phosphate absorption. These findings have significant implications for the future development of therapies for hyperphosphatemia, favoring a multi-targeted approach. Further clinical investigation is warranted to translate these promising preclinical results of pan-phosphate transporter inhibitors into effective treatments for patients with CKD and other phosphate-related disorders.
References
Confirming On-Target Effects of NaPi2b Modulation: A Comparative Guide to Genetic Models and Pharmacological Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for confirming the on-target effects of modulating the sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene: genetic models (specifically knockout mice) and pharmacological inhibitors, with a focus on antibody-drug conjugates (ADCs). Understanding the nuances, advantages, and limitations of each approach is critical for robust target validation and therapeutic development.
Executive Summary
NaPi2b is a key player in phosphate homeostasis and has emerged as a significant therapeutic target in oncology.[1][2] Validating the on-target effects of interventions targeting NaPi2b is paramount. Genetic models, such as knockout mice, offer a definitive, albeit chronic, representation of target ablation. In contrast, pharmacological inhibitors, particularly ADCs, provide an acute and therapeutically relevant modality for target engagement. This guide presents the experimental data, protocols, and underlying biological pathways to aid researchers in selecting the most appropriate model for their scientific questions.
Data Presentation: Genetic vs. Pharmacological Modulation of NaPi2b
The following table summarizes the key characteristics and experimental readouts from studies utilizing NaPi2b knockout mice and NaPi2b-targeting ADCs.
| Feature | NaPi2b (Slc34a2) Knockout Mice | NaPi2b-Targeting Antibody-Drug Conjugates (ADCs) |
| Primary Application | Functional genomics, target validation, understanding systemic effects of target loss. | Preclinical and clinical cancer therapy.[3][4] |
| Mechanism of Action | Complete and constitutive or inducible ablation of the Slc34a2 gene. | Antibody-mediated delivery of a cytotoxic payload to NaPi2b-expressing cells.[5] |
| Key Phenotypes / Effects | - Fecal phosphate wasting.[6] - Abolished Na+-dependent phosphate transport in the ileum.[6] - Compensatory increase in renal phosphate reabsorption.[7] - Embryonic lethality in constitutive global knockout.[6] - Protects bone from demineralization during low phosphate diet.[7][8] | - Inhibition of tumor growth in xenograft models.[5][9] - Cell-specific cytotoxicity in NaPi2b-expressing cancer cells.[10] - Objective tumor responses in clinical trials for ovarian and lung cancer.[9] |
| "On-Target" Confirmation | Phenotypic changes directly linked to the absence of the NaPi2b protein. | ADC efficacy correlated with NaPi2b expression levels in tumors.[9] |
| Limitations | - Potential for developmental compensation. - Chronic nature of ablation may not reflect acute pharmacological inhibition. | - Therapeutic effect is due to the payload, not direct inhibition of phosphate transport. - Potential for off-target toxicity of the payload. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to assess NaPi2b function and the effects of its modulation.
Protocol 1: Radioactive Phosphate Uptake Assay
This assay directly measures the function of NaPi2b by quantifying the uptake of radiolabeled phosphate into cells.
Objective: To measure sodium-dependent phosphate transport in vitro.
Materials:
-
Cells expressing NaPi2b (e.g., engineered cell lines or primary intestinal epithelial cells).
-
Uptake Buffer (Na+): Hanks' Balanced Salt Solution (HBSS) or similar buffer containing NaCl.
-
Uptake Buffer (Na+-free): HBSS or similar buffer where NaCl is replaced with choline chloride.
-
Cold phosphate solution (e.g., KH2PO4) for stopping the reaction.
-
Scintillation fluid and counter.
Procedure:
-
Culture cells to confluency in appropriate multi-well plates.
-
Wash the cells twice with the Na+-free uptake buffer to remove residual sodium and phosphate.
-
Pre-incubate the cells for 10-15 minutes in either Na+ or Na+-free uptake buffer.
-
Initiate the uptake by adding the respective buffer containing the radiolabeled phosphate (e.g., 0.1-1.0 µCi/mL).
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the transport by rapidly washing the cells three times with ice-cold stop solution (buffer containing a high concentration of cold phosphate).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]
-
Sodium-dependent uptake is calculated as the difference between the radioactivity measured in the presence and absence of sodium.
Protocol 2: Western Blot for NaPi2b Expression
This method is used to quantify the amount of NaPi2b protein in cell or tissue lysates.
Objective: To determine the expression level of NaPi2b protein.
Materials:
-
Cell or tissue lysates.
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against NaPi2b.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare protein lysates from cells or tissues using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-NaPi2b antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[3] A loading control like β-actin should be used to ensure equal protein loading.[3]
Visualizations: Pathways and Workflows
Signaling and Functional Pathways of NaPi2b
The following diagram illustrates the central role of NaPi2b in phosphate transport and its implication in cancer signaling pathways.
Caption: NaPi2b-mediated phosphate import and its role in cancer cell signaling.
Experimental Workflow: Comparing Genetic and Pharmacological Models
This diagram outlines the experimental workflow for comparing the on-target effects of NaPi2b modulation using knockout mice and pharmacological inhibitors.
Caption: Workflow for validating NaPi2b on-target effects.
Conclusion
Both genetic and pharmacological models are indispensable tools for confirming the on-target effects of NaPi2b modulation. Genetic models, particularly conditional knockout mice, provide the most definitive evidence for the physiological role of NaPi2b. Pharmacological inhibitors, such as ADCs, are essential for preclinical and clinical development, demonstrating target engagement in a therapeutically relevant context. The choice of model should be guided by the specific research question, whether it pertains to fundamental biology or the development of a novel therapeutic. By integrating data from both approaches, researchers can build a more complete and robust understanding of NaPi2b as a biological target.
References
- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Intestinal Depletion of NaPi-IIb/Slc34a2 in Mice: Renal and Hormonal Adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The intestinal phosphate transporter NaPi-IIb (Slc34a2) is required to protect bone during dietary phosphate restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Slc34a2 solute carrier family 34 (sodium phosphate), member 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. mersana.com [mersana.com]
- 10. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]
- 11. glerl.noaa.gov [glerl.noaa.gov]
- 12. Phosphorus-32 Cell Labeling Assays | Revvity [revvity.com]
Safety Operating Guide
Proper Disposal of NaPi2b-IN-1: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of NaPi2b-IN-1, a chemical compound utilized in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, aligning with standard hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe handling and disposal.
A Safety Data Sheet (SDS) for a similar anti-NaPi2b antibody-drug conjugate indicates that related compounds can be harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent the release of this compound into the environment.
Summary of Hazards and Disposal Recommendations
The following table summarizes the known and potential hazards of this compound and the corresponding disposal requirements.
| Hazard Profile & Disposal Considerations | Recommendation |
| Toxicity | Harmful if swallowed.[1] Avoid ingestion and direct contact. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] Do not dispose of down the drain. [2][3] |
| Primary Disposal Route | Dispose of contents and container via an approved hazardous waste disposal plant.[1] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side-shields.[1][4][5] |
| Waste Segregation | Collect this compound waste in a designated, compatible, and properly labeled hazardous waste container.[3][6][7] |
Step-by-Step Disposal Protocol
Follow these detailed steps for the safe disposal of this compound and associated materials.
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the proper PPE, including a lab coat, nitrile or other chemical-resistant gloves, and safety goggles.[4][5]
-
Prepare a Designated Hazardous Waste Container:
-
Select a leak-proof container made of a material compatible with this compound.[3][6]
-
The container must have a secure, tight-fitting lid.[3]
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[3]
-
-
Collect All this compound Waste:
-
This includes unused or expired this compound, solutions containing the compound, and any materials used for spill cleanup.
-
For liquid waste, carefully pour it into the designated hazardous waste container, avoiding splashes.
-
For solid waste, such as contaminated labware (e.g., pipette tips, tubes), place it directly into the designated container.
-
-
Rinsing of "Empty" Containers:
-
Containers that held this compound should be considered hazardous waste.
-
If institutional procedures allow for the rinsing of containers that held acutely toxic materials, they must be triple-rinsed with a suitable solvent.[8] The rinsate (the rinsing liquid) must be collected and disposed of as hazardous waste.[8]
-
-
Store the Hazardous Waste Container Securely:
-
Arrange for Professional Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste management.
References
- 1. protectivecoverall.com [protectivecoverall.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. towson.edu [towson.edu]
- 8. vumc.org [vumc.org]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling NaPi2b-IN-1
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like NaPi2b-IN-1 is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following PPE is recommended based on general guidelines for handling hazardous chemical compounds and kinase inhibitors.[1][2][3][4][5]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves. | Prevents skin contact with the compound.[2] Double gloving provides an additional barrier. |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes, aerosols, and dust.[1][4] |
| Body Protection | A disposable gown that is shown to be resistant to hazardous drugs.[2] A lab coat may be worn underneath. | Protects skin and clothing from contamination.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if there is a risk of inhalation of dust or aerosols.[1][5] | Prevents inhalation of the compound, especially when handling powders or creating solutions.[5] |
Operational Handling Protocol
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling Procedure
-
Preparation and Planning:
-
Before handling, review all available safety information.
-
Ensure that a properly functioning chemical fume hood or other ventilated enclosure is available.
-
Locate the nearest safety shower and eyewash station.[1]
-
Prepare all necessary materials and equipment in the designated work area to minimize movement of the compound.
-
-
Donning PPE:
-
Put on a lab coat followed by a disposable, hazardous drug-resistant gown.
-
Don the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the outer glove.
-
Wear tight-sealing safety goggles and a face shield.
-
If there is a risk of aerosol or dust generation, wear a suitable respirator.[1]
-
-
Handling the Compound:
-
Perform all manipulations of this compound, including weighing and preparing solutions, within a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[5]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Avoid the formation of dust and aerosols.[6]
-
-
Decontamination and Doffing PPE:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Remove PPE in a manner that avoids self-contamination.
-
Remove the outer pair of gloves first.
-
Remove the gown and face shield.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (Gloves, Gowns, etc.) | Place all disposable items that have come into contact with this compound into a designated hazardous waste container.[4] |
| Liquid Waste (Solutions containing this compound) | Collect in a labeled, sealed, and chemically resistant waste container. Do not pour down the drain.[7] Arrange for disposal through your institution's hazardous waste management service.[7] |
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pogo.ca [pogo.ca]
- 3. Shopping [cancerdiagnostics.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. Upifitamab Biosimilar(Anti-NaPi2b / SLC34A2 Reference Antibody)|2254118-43-7|MSDS [dcchemicals.com]
- 7. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
